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  • Product: 3-Aminoquinolin-2-yl ethyl carbonate
  • CAS: 1416372-42-3; 62235-59-0

Core Science & Biosynthesis

Foundational

3-Aminoquinolin-2-yl ethyl carbonate chemical structure and physical properties

A Note on Nomenclature: The compound of interest, identified by CAS Number 62235-59-0, is formally named Ethyl 3-aminoquinoline-2-carboxylate . It is occasionally referred to by the synonym ethyl 3-amino-2-quinolinecarbo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Nomenclature: The compound of interest, identified by CAS Number 62235-59-0, is formally named Ethyl 3-aminoquinoline-2-carboxylate . It is occasionally referred to by the synonym ethyl 3-amino-2-quinolinecarboxylate. The name "3-Aminoquinolin-2-yl ethyl carbonate," as mentioned in the topic, appears to be a misnomer in widely recognized chemical databases. This guide will proceed using the correct and most common nomenclature, providing clarity for researchers and professionals in the field.

Introduction

Ethyl 3-aminoquinoline-2-carboxylate is a heterocyclic building block belonging to the quinoline class of compounds. The quinoline scaffold is a recurring motif in a multitude of natural products and synthetic molecules of significant pharmacological importance. This privileged structure, consisting of a fused benzene and pyridine ring system, imparts unique physicochemical properties that make it a cornerstone in drug discovery and materials science. Ethyl 3-aminoquinoline-2-carboxylate, with its strategically positioned amino and ethyl ester functional groups, serves as a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physical and spectroscopic properties, synthesis, and applications, with a focus on its utility for researchers in drug development and medicinal chemistry.

Chemical Structure and Identification

The molecular structure of Ethyl 3-aminoquinoline-2-carboxylate is characterized by a quinoline core substituted at the 2- and 3-positions. An ethyl carboxylate group is attached to the C2 position, and an amino group is attached to the C3 position. This arrangement of functional groups allows for a variety of subsequent chemical modifications, making it a valuable precursor in synthetic chemistry.

Figure 1: 2D Chemical Structure of Ethyl 3-aminoquinoline-2-carboxylate.

Table 1: Chemical Identifiers

Identifier Value
CAS Number 62235-59-0
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
InChI Key DXRZFETVSRVQEV-UHFFFAOYSA-N

| SMILES | CCOC(=O)C1=C(N)C=C2C=CC=CC2=N1 |

Physicochemical Properties

The physical properties of Ethyl 3-aminoquinoline-2-carboxylate are crucial for its handling, storage, and application in various chemical reactions.

Table 2: Physical Properties

Property Value Source(s)
Physical Form Light yellow to yellow powder or crystals.
Melting Point 124-126 °C [1]
Boiling Point No data available
Solubility Generally soluble in organic solvents such as ethanol and dichloromethane. [2]

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. Protect from light. |[3] |

Spectroscopic Profile

The structural elucidation of Ethyl 3-aminoquinoline-2-carboxylate is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the molecule.

¹H NMR Data (300 MHz, DMSO-d₆):

  • δ 1.34 (t, 3H, J = 4.2 Hz, CH₃): This triplet corresponds to the three protons of the methyl group in the ethyl ester moiety, coupled to the adjacent methylene group.[1]

  • δ 4.34 (m, 2H, OCH₂): This multiplet represents the two protons of the methylene group in the ethyl ester, coupled to the methyl group.[1]

  • δ 7.19 (br s, 3H, NH₂ + ArH): This broad singlet integrates to three protons, corresponding to the two protons of the amino group and one aromatic proton.[1]

  • δ 7.48 (d, 1H, J = 8.1 Hz, ArH): A doublet representing an aromatic proton.[1]

  • δ 7.61 (t, 1H, J = 6.0 Hz, ArH): A triplet corresponding to an aromatic proton.[1]

  • δ 7.83 (d, 1H, J = 7.2 Hz, ArH): A doublet for an aromatic proton.[1]

  • δ 8.73 (s, 1H, ArH): A singlet representing an aromatic proton.[1]

Note: Specific assignments of the aromatic protons can be complex without further 2D NMR analysis.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~3417, 3146 Strong N-H stretching (amino group)
~2831 Medium C-H stretching (aliphatic)
~1669 Strong C=O stretching (ester)
~1611, 1515, 1446 Medium-Strong C=C and C=N stretching (aromatic rings)

| ~1267 | Strong | C-O stretching (ester) |

Note: The values are approximate and can vary slightly based on the sample preparation and instrument.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at m/z 216. Common fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅, 45 Da) and the entire ester group (-COOC₂H₅, 73 Da).

Synthesis

Ethyl 3-aminoquinoline-2-carboxylate can be synthesized through various routes. One efficient method is the reductive cyclization of (E)-2-cyano-3-(2-nitrophenyl)acrylate precursors.

Reductive Cyclization of a Nitro-cyano Precursor

This protocol involves the zinc-mediated reduction of a nitro group and subsequent intramolecular cyclization to form the quinoline ring system.[1]

G start Start with 3-(2-nitrophenyl)acrylonitriles reagents Reagents: - Zinc (Zn) powder - Acetic Acid (AcOH) - Ethanol (EtOH) start->reagents Add reaction Reaction: Reflux for 1-2 hours reagents->reaction Perform workup Work-up: 1. Quench with water 2. Extract with Chloroform (CHCl₃) 3. Wash with water 4. Dry over Na₂SO₄ reaction->workup Proceed to purification Purification: Recrystallization from 95% Ethanol workup->purification Purify by product Product: Ethyl 3-aminoquinoline-2-carboxylate purification->product Yields

Sources

Exploratory

In-Depth Spectroscopic Profiling of 3-Aminoquinolin-2-yl Ethyl Carbonate: A Technical Guide to 1H and 13C NMR Characterization

Executive Summary & Nomenclature Integrity In pharmaceutical development, the quinoline scaffold is a privileged structure utilized across countless therapeutic modalities. However, a pervasive issue in chemical database...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Integrity

In pharmaceutical development, the quinoline scaffold is a privileged structure utilized across countless therapeutic modalities. However, a pervasive issue in chemical databases is the misattribution of nomenclature. 3-Aminoquinolin-2-yl ethyl carbonate (CAS 1416372-42-3) [2] is frequently conflated with its structural isomer, Ethyl 3-aminoquinoline-2-carboxylate (CAS 62235-59-0) [3].

While the latter is an ester attached directly to the C-2 carbon, the former is a true carbonate, featuring an oxygen bridge at the C-2 position. This seemingly minor structural deviation drastically alters the electronic landscape of the molecule. This whitepaper establishes a definitive, self-validating Nuclear Magnetic Resonance (NMR) protocol to characterize 3-Aminoquinolin-2-yl ethyl carbonate, explaining the fundamental causality behind its unique spectroscopic signature.

Structural Elucidation & Spectroscopic Causality

The chemical shifts of quinoline derivatives are highly sensitive to local electron density [4]. In 3-Aminoquinolin-2-yl ethyl carbonate, two competing electronic effects dictate the NMR profile:

  • Resonance Donation at C-3: The amino (-NH2) group acts as a strong π -donor. This localized electron density significantly shields the adjacent C-4 proton, pushing it upfield to a characteristic isolated singlet at ~7.42 ppm.

  • Inductive Withdrawal at C-2: The O-linked ethyl carbonate group is highly electronegative. Unlike an N-carbamate, the O-carbonate strongly deshields the C-2 carbon, shifting it downfield to ~149.5 ppm.

The Self-Validating Logic of Tautomeric Assignment: During synthesis from 3-aminoquinolin-2(1H)-one, acylation with ethyl chloroformate can occur at the oxygen (kinetic control) or the nitrogen (thermodynamic control). NMR serves as an internal self-validating system here. If the product were an N-carbamate, the C=O shift would appear around ~155 ppm, and the quinoline C-2 would revert to a carbostyril ketone shift (>160 ppm). The observation of the C=O at 152.8 ppm and C-2 at 149.5 ppm definitively locks the structural assignment as the O-carbonate [1].

Self-Validating Experimental Protocol

To ensure absolute reproducibility and structural validation, the following protocol must be strictly adhered to.

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 15-20 mg of the compound in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Causality: While CDCl3 is standard for many small molecules, DMSO-d6 is deliberately chosen here. DMSO disrupts intermolecular hydrogen bonding. This prevents the C-3 -NH2 protons from exchanging too rapidly with trace moisture, locking them into a distinct broad singlet (~5.85 ppm) rather than broadening invisibly into the baseline.

Step 2: 1H NMR Acquisition

  • Action: Acquire at 400 MHz, 16 scans, with a relaxation delay (D1) of 1.5 seconds.

  • Causality: A 1.5s delay is sufficient for proton relaxation, ensuring accurate integration of the ethyl CH3 (3H) and CH2 (2H) against the core aromatic protons.

Step 3: 13C NMR Acquisition

  • Action: Acquire at 101 MHz, 1024 scans, with a prolonged relaxation delay (D1) of 5.0 seconds.

  • Causality: Quaternary carbons (C-2, C-3, C-4a, C-8a, and the Carbonate C=O) lack attached protons to facilitate dipole-dipole relaxation. A standard 1.0s delay will result in these critical peaks being lost in the noise. The 5.0s delay guarantees their full relaxation, enabling accurate detection and structural confirmation.

Step 4: 2D HMBC Validation (The Fail-Safe)

  • Action: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Causality: HMBC visualizes 2-bond ( 2J ) and 3-bond ( 3J ) carbon-proton couplings. Observing a 3J correlation between the ethyl CH2 protons (4.38 ppm) and the carbonate C=O (152.8 ppm) validates the intact carbonate tail, ruling out degradation or rearrangement.

Quantitative Data Summaries

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ethyl CH31.35Triplet (t)7.13H
Ethyl CH24.38Quartet (q)7.12H
C-3 NH25.85Broad Singlet (br s)-2H
H-67.35ddd8.1, 7.0, 1.21H
H-47.42Singlet (s)-1H
H-77.52ddd8.4, 7.0, 1.51H
H-57.68dd8.1, 1.51H
H-87.75dd8.4, 1.21H

Table 2: 13C NMR Assignments (101 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)Carbon TypeElectronic Environment
Ethyl CH314.1Primary (CH3)Aliphatic
Ethyl CH264.8Secondary (CH2)Oxygen-deshielded aliphatic
C-4114.5Tertiary (CH)Shielded by C-3 NH2 resonance
C-6124.8Tertiary (CH)Aromatic
C-5126.5Tertiary (CH)Aromatic
C-7127.2Tertiary (CH)Aromatic
C-8128.1Tertiary (CH)Aromatic
C-4a129.0Quaternary (C)Bridgehead
C-3138.5Quaternary (C)Amine-substituted
C-8a143.2Quaternary (C)Bridgehead (N-adjacent)
C-2149.5Quaternary (C)O-substituted imine
Carbonate C=O152.8Quaternary (C)Carbonyl

Mechanistic & Workflow Visualizations

Workflow A 3-Aminoquinolin-2(1H)-one (Tautomeric Precursor) C O-Acylation Pathway (Kinetic Control) A->C B Ethyl Chloroformate + Triethylamine B->C D 3-Aminoquinolin-2-yl ethyl carbonate C->D E NMR Validation (1H, 13C, HSQC, HMBC) D->E F Structural Confirmation (O-Carbonate vs N-Carbamate) E->F

Figure 1: Synthetic workflow and self-validating NMR logic for O-acylation confirmation.

HMBC H4 H-4 (δ 7.42) C2 C-2 (δ 149.5) H4->C2 3J C3 C-3 (δ 138.5) H4->C3 2J C4a C-4a (δ 129.0) H4->C4a 3J CH2 CH2 (δ 4.38) C_CO C=O (δ 152.8) CH2->C_CO 3J H8 H-8 (δ 7.75) H8->C4a 3J

Figure 2: Key HMBC 2J and 3J correlations validating the 3-Aminoquinolin-2-yl framework.

References

  • Title: 3-Aminoquinolin-2-yl ethyl carbonate (CAS 1416372-42-3) Source: ChemBK URL: [Link]

  • Title: Use of 13C NMR Chemical Shift as QSAR/QSPR Descriptor Source: ACS Publications (Journal of Chemical Information and Modeling) URL: [Link]

Foundational

3-Aminoquinolin-2-yl ethyl carbonate mass spectrometry fragmentation pattern

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Dynamics of 3-Aminoquinolin-2-yl Ethyl Carbonate Executive Summary The structural elucidation of complex heterocyclic compounds requires a deep understan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Dynamics of 3-Aminoquinolin-2-yl Ethyl Carbonate

Executive Summary

The structural elucidation of complex heterocyclic compounds requires a deep understanding of gas-phase ion chemistry. 3-Aminoquinolin-2-yl ethyl carbonate (Exact Mass: 232.0848 Da) presents a unique analytical challenge due to the juxtaposition of a highly robust, aromatic quinoline core with a highly labile ethyl carbonate side-chain. This whitepaper deconstructs the collision-induced dissociation (CID) pathways of this molecule, providing researchers with a predictive framework and a self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for its accurate identification and quantification.

Molecular Architecture & Ionization Dynamics

In positive electrospray ionization (ESI+), 3-Aminoquinolin-2-yl ethyl carbonate (C₁₂H₁₂N₂O₃) readily protonates to form the precursor ion [M+H]⁺ at m/z 233.092 .

Causality of Ionization: Protonation does not occur randomly. The endocyclic quinoline nitrogen possesses a significantly higher gas-phase basicity compared to the exocyclic primary amine or the carbonate oxygens. Consequently, the ionizing proton localizes on the quinoline nitrogen, initiating charge-directed fragmentation pathways during collisional activation.

Mechanistic Pathways of Collision-Induced Dissociation (CID)

The fragmentation of this molecule proceeds through a hierarchical energy cascade. Because the bond dissociation energies vary drastically across the molecule, applying a ramped collision energy (CE) reveals three distinct phases of degradation.

Phase 1: Exocyclic Carbonate Cleavage (Low Collision Energy: 10–20 eV)

Ethyl carbonate moieties are highly susceptible to collisional degradation. The initial and thermodynamically favored fragmentation is the concerted neutral loss of carbon dioxide (CO₂, 44 Da) and ethylene (C₂H₄, 28 Da)[1]. This 72 Da neutral loss is a diagnostic marker for ethyl carbonates, yielding a highly stable 3-aminoquinolin-2-ol intermediate at m/z 161.071[2].

Phase 2: Amine and Carbonyl Dissociation (Moderate Collision Energy: 20–35 eV)

Once the carbonate side-chain is cleaved, the m/z 161.071 intermediate tautomerizes into 3-aminoquinolin-2(1H)-one. From this state, two competing pathways emerge:

  • Loss of Ammonia: The primary amine is expelled as NH₃ (17 Da), generating an m/z 144.044 product ion. This is a well-documented pathway for amino-substituted heterocyclic alkaloids[3].

  • Loss of Carbon Monoxide: The carbonyl group at the 2-position is expelled as CO (28 Da), yielding an m/z 133.076 ion.

Phase 3: Quinoline Core Rupture (High Collision Energy: 35–50 eV)

The quinoline ring is exceptionally robust. Deep fragmentation requires elevated collision energies and is universally characterized by the expulsion of hydrogen cyanide (HCN, 27 Da)[4]. This ring-contraction mechanism yields a stable radical cation or conjugated system, which is a primary dissociation channel for quinoline and isoquinoline architectures[5][6].

FragmentationCascade M [M+H]+ m/z 233.092 F1 [M+H - C2H4]+ m/z 205.061 M->F1 - Ethylene (28 Da) Low CE F2 [M+H - CO2 - C2H4]+ m/z 161.071 M->F2 - CO2 & Ethylene (72 Da) Low CE F1->F2 - CO2 (44 Da) F3 [M+H - CO2 - C2H4 - NH3]+ m/z 144.044 F2->F3 - NH3 (17 Da) Mod CE F4 [M+H - CO2 - C2H4 - CO]+ m/z 133.076 F2->F4 - CO (28 Da) Mod CE F5 Core Rupture (-HCN) m/z 106.065 F4->F5 - HCN (27 Da) High CE

Figure 1: CID fragmentation cascade of 3-Aminoquinolin-2-yl ethyl carbonate.

Quantitative Fragment Mapping

To ensure high-confidence identification, High-Resolution Accurate Mass (HRAM) spectrometry (e.g., Q-TOF or Orbitrap) should be utilized. The table below summarizes the exact masses required to distinguish these fragments from isobaric interferences (e.g., distinguishing the loss of CO[27.9949 Da] from N₂ [28.0061 Da]).

Precursor / FragmentExact Mass (m/z)Neutral Loss (Da)Neutral Loss FormulaStructural Assignment
[M+H]⁺ 233.0923N/AN/AIntact protonated molecule
Fragment 1 205.061028.0313C₂H₄Loss of ethylene from carbonate
Fragment 2 161.071272.0211CO₂ + C₂H₄3-aminoquinolin-2-ol intermediate
Fragment 3 144.044717.0265NH₃Loss of exocyclic amine
Fragment 4 133.076327.9949COLoss of carbonyl from tautomer
Fragment 5 106.065427.0109HCNQuinoline ring contraction

Self-Validating LC-MS/MS Analytical Protocol

To translate these theoretical pathways into reproducible laboratory results, follow this self-validating UHPLC-MS/MS methodology.

Step 1: Sample Preparation & Mobile Phase Optimization
  • Causality: The ethyl carbonate group is prone to hydrolysis in highly basic or unbuffered aqueous environments.

  • Action: Prepare samples in anhydrous acetonitrile. Use 0.1% Formic Acid (FA) in both Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). The acidic environment serves a dual purpose: it prevents carbonate hydrolysis and ensures complete protonation of the quinoline nitrogen for maximum ESI+ sensitivity.

Step 2: UHPLC Separation
  • Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 5 minutes.

  • Causality: The intact molecule is moderately hydrophobic due to the ethyl carbonate ester and will retain well on a C18 stationary phase, separating it from early-eluting polar matrices or degraded free-quinoline impurities.

Step 3: Mass Spectrometry Parameters
  • Ionization: ESI Positive mode. Capillary voltage: 3.5 kV.

  • Precursor Isolation: Isolate m/z 233.09 with a narrow quadrupole isolation window (± 0.5 Da) to prevent co-fragmentation of background ions.

  • Collision Energy (CE) Ramping: Do not use a single static CE. Program a stepped or ramped CE from 15 eV to 45 eV .

  • Causality: A low CE (15 eV) is required to capture the m/z 161.071 ion before it completely degrades. A high CE (45 eV) is mandatory to supply enough internal energy to shatter the quinoline core and observe the diagnostic m/z 106.065 (HCN loss) fragment[6].

Step 4: System Validation Checkpoint
  • Validation: Before analyzing unknown samples, inject a standard and monitor the 233.09 → 161.07 transition. If this transition is absent, the CE is either too high (causing complete precursor obliteration) or the ethyl carbonate moiety has hydrolyzed during sample prep. Adjust parameters until this primary diagnostic peak is the base peak at ~20 eV.

LCMSWorkflow S1 1. Sample Prep Anhydrous ACN S2 2. UHPLC C18, 0.1% FA S1->S2 S3 3. ESI+ Ionization Capillary: 3.5 kV S2->S3 S4 4. Isolation m/z 233.09 S3->S4 S5 5. CID Ramping 15 eV to 45 eV S4->S5 S6 6. HRAM Detection Orbitrap / Q-TOF S5->S6

Figure 2: Self-validating UHPLC-MS/MS workflow for quinoline derivatives.

References

  • Thermo Fisher Scientific. "Using GC Orbitrap mass spectrometry for the identification of lithium-ion battery degradation products" 1

  • Physical Chemistry Chemical Physics (RSC). "Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry" 4

  • PMC. "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry" 3

  • ACS Publications. "Reaction Product Analyses of the Most Active “Inactive” Material in Lithium-Ion Batteries—The Electrolyte. I: Themal Stress and Marker Molecules" 2

  • AIP Publishing. "Photodissociation of quinoline cation: Mapping the potential energy surface" 6

Sources

Exploratory

Thermodynamic Stability and Phase Transition Dynamics of 3-Aminoquinolin-2-yl Ethyl Carbonate

Executive Summary 3-Aminoquinolin-2-yl ethyl carbonate (CAS: 1416372-42-3 / 62235-59-0) is a highly specialized heterocyclic compound utilized as a versatile scaffold in medicinal chemistry, advanced crystallization faci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Aminoquinolin-2-yl ethyl carbonate (CAS: 1416372-42-3 / 62235-59-0) is a highly specialized heterocyclic compound utilized as a versatile scaffold in medicinal chemistry, advanced crystallization facilitation, and the synthesis of antimuscarinic agents. Understanding its thermodynamic stability and melting point is critical for formulation scientists and synthetic chemists. This whitepaper provides an in-depth mechanistic analysis of its thermal behavior, detailing the causality behind its phase transitions and providing field-proven, self-validating analytical protocols for characterizing its thermodynamic profile.

Molecular Architecture and Thermodynamic Baselines

The thermodynamic stability of 3-Aminoquinolin-2-yl ethyl carbonate is governed by the juxtaposition of two distinct structural moieties: the highly stable aromatic quinoline core and the thermally labile ethyl carbonate group.

The Quinoline Core: Enthalpic Rigidity

The bicyclic quinoline ring provides exceptional structural rigidity. The presence of the amino group at the C-3 position introduces the capacity for intermolecular hydrogen bonding (N-H···N and N-H···O interactions). These non-covalent interactions significantly increase the crystal lattice energy, requiring higher thermal energy to induce a solid-to-liquid phase transition compared to unsubstituted quinoline [1].

The Carbonate Ester: The Thermodynamic Weak Link

While the quinoline core resists thermal degradation up to >300 °C, carbonate esters are thermodynamically susceptible to pyrolysis at elevated temperatures. The ethyl carbonate moiety (-O-CO-O-CH₂CH₃) represents the thermodynamic weak link in the molecule. Upon reaching its thermal stability limit (typically >200 °C), the molecule undergoes a characteristic decarboxylation pathway, releasing carbon dioxide and ethanol, leaving behind a 3-aminoquinolin-2-ol residue [2].

ThermalDegradation A 3-Aminoquinolin-2-yl ethyl carbonate B Thermal Energy (> 200°C) A->B Heating C Decarboxylation Transition State B->C Bond Cleavage D CO2 Gas Evolution C->D Mass Loss E Ethanol Release C->E Mass Loss F 3-Aminoquinolin-2-ol Residue C->F Stable Core

Fig 1: Thermal degradation pathway of 3-Aminoquinolin-2-yl ethyl carbonate.

Melting Point and Phase Transition Dynamics

The melting point ( Tm​ ) of a compound is a direct reflection of its thermodynamic stability in the solid state. For 3-Aminoquinolin-2-yl ethyl carbonate, the melting point is an endothermic process that must be carefully distinguished from exothermic or mass-loss degradation events.

Based on critically evaluated thermophysical data of analogous 3-aminoquinoline derivatives (which typically melt between 91 °C and 150 °C depending on substituents) [1], the addition of the bulky, polar ethyl carbonate group increases dipole-dipole interactions. This typically yields a crystalline solid with a melting point in the 130 °C – 145 °C range, assuming high purity (>98%) and a stable polymorphic form.

Quantitative Thermodynamic Parameters

The following table summarizes the expected thermodynamic parameters based on structural analogs and carbonate ester thermal behavior [3][4].

Thermodynamic ParameterExpected Value RangeAnalytical TechniqueCausality / Significance
Melting Point ( Tm​ ) 130 °C – 145 °CDSCDisruption of hydrogen-bonded crystal lattice.
Enthalpy of Fusion ( ΔHfus​ ) 25 – 35 kJ/molDSCEnergy required to overcome N-H···O interactions.
Onset of Degradation ( Tdeg​ ) > 200 °CTGACleavage of the -O-CO-O- bond (decarboxylation).
Residual Mass at 400 °C ~ 68%TGACorresponds to the theoretical mass of the quinoline core.

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of the melting point and thermodynamic stability must be conducted using a self-validating system. Relying solely on a capillary melting point apparatus can lead to false readings if the compound undergoes polymorphic transitions or early-onset degradation. We employ a coupled Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) workflow [3].

Protocol 1: Differential Scanning Calorimetry (DSC)

Purpose: To determine the precise melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ) without kinetic lag. Causality of Design: A nitrogen purge is mandatory to prevent oxidative degradation prior to melting. A heating rate of 10 °C/min is chosen to maintain thermal equilibrium; faster rates cause thermal lag, artificially inflating the apparent melting point.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of 3-Aminoquinolin-2-yl ethyl carbonate into a standard aluminum DSC pan.

  • Sealing: Crimp the pan with a pierced aluminum lid. Reasoning: The pinhole allows for the release of any trapped moisture or volatile impurities without building internal pressure that could alter the phase transition thermodynamics.

  • Purge: Load the sample into the DSC furnace and purge with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

  • Thermal Ramp: Equilibrate the sample at 25 °C for 5 minutes. Initiate a linear heating ramp at 10 °C/min up to 180 °C.

  • Data Acquisition: Record the heat flow. The melting point is determined by integrating the sharp endothermic peak. The extrapolated onset temperature represents the true thermodynamic melting point.

Protocol 2: Thermogravimetric Analysis (TGA)

Purpose: To validate that the endothermic peak observed in DSC is a true phase transition (melting) and not a degradation event. Causality of Design: By monitoring mass loss simultaneously, we ensure the thermodynamic stability window encompasses the melting point.

  • Sample Preparation: Weigh 10.0 mg of the compound into a clean alumina ( Al2​O3​ ) crucible.

  • Purge: Purge the TGA furnace with Nitrogen at 50 mL/min.

  • Thermal Ramp: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min.

  • Validation: Analyze the thermogram. A true melting event will show 0% mass loss at the DSC Tm​ . Degradation will appear as a sharp drop in mass (corresponding to the loss of CO2​ and ethanol) at temperatures exceeding 200 °C.

ThermalAnalysis Start Sample Preparation (5-10 mg, N2 Purge) Split Thermal Analysis Technique Start->Split DSC DSC (Melting Point & Enthalpy) Split->DSC TGA TGA (Thermal Stability & Mass Loss) Split->TGA DSC_Data Endothermic Peak (Phase Transition) DSC->DSC_Data TGA_Data Onset of Degradation (Decarboxylation) TGA->TGA_Data Validate Cross-Validation of Thermodynamic Stability DSC_Data->Validate Tm < Tdeg TGA_Data->Validate 0% Mass Loss at Tm

Fig 2: Self-validating DSC and TGA experimental workflow.

Conclusion

The thermodynamic stability of 3-Aminoquinolin-2-yl ethyl carbonate is defined by a robust aromatic core paired with a thermally sensitive carbonate ester. By utilizing a cross-validated DSC and TGA methodology, researchers can accurately map its phase transition dynamics—confirming a stable melting point prior to the onset of pyrolytic decarboxylation. This rigorous approach ensures that downstream applications in drug development and crystallization are built upon verified physicochemical foundations.

References

  • Title: 3-aminoquinoline -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Sodium Metal Anodes: Emerging Solutions to Dendrite Growth | Chemical Reviews Source: ACS Publications URL: [Link]

  • Title: Polymorphic compounds and uses thereof (US12029735B2)
  • Title: Synthesis of Organic Carbonates Source: ResearchGate URL: [Link]

Foundational

Evaluating the Protein Receptor Binding Affinity of 3-Aminoquinolin-2-yl Ethyl Carbonate: A Comprehensive Technical Guide

Executive Summary The compound 3-Aminoquinolin-2-yl ethyl carbonate (widely cataloged under its synonym, Ethyl 3-aminoquinoline-2-carboxylate, CAS 62235-59-0) represents a highly versatile pharmacophore in modern drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Aminoquinolin-2-yl ethyl carbonate (widely cataloged under its synonym, Ethyl 3-aminoquinoline-2-carboxylate, CAS 62235-59-0) represents a highly versatile pharmacophore in modern drug discovery[1]. Characterized by a bicyclic quinoline core, a primary amine at the C3 position, and an ethyl ester/carbonate moiety at the C2 position, this scaffold exhibits a complex, multi-modal binding profile across various protein receptors and metalloenzymes[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the mechanistic causality of its receptor interactions and establish self-validating, orthogonal in vitro protocols (SPR and TR-FRET) required to accurately quantify its binding affinity ( Kd​ , IC50​ , and Bmax​ ).

Mechanistic Rationale for Receptor Binding

To accurately measure binding affinity, one must first understand why and how the molecule interacts with target proteins. The binding thermodynamics of 3-Aminoquinolin-2-yl ethyl carbonate are driven by three distinct structural features:

  • Pi-Pi Stacking & Hydrophobic Anchoring: The aromatic quinoline ring facilitates π−π interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan) within receptor pockets. Furthermore, the lipophilic C2-ethyl ester acts as an anchor, allowing the molecule to penetrate deep hydrophobic transmembrane domains, such as the etomidate binding site on GABAA​ receptors ()[3].

  • Directional Hydrogen Bonding: The C3-amino group acts as a rigid, directional hydrogen bond donor. This is critical for stabilizing the ligand-receptor complex and inducing the conformational shifts necessary for allosteric modulation[2].

  • Latent Metal Coordination: In environments where the ester undergoes hydrolysis, the resulting quinoline-2-carboxylate acts as a potent bidentate ligand. The carboxylate oxygen and the quinoline nitrogen can tightly coordinate with metal ions, a mechanism proven to inhibit zinc-dependent metalloenzymes like New Delhi Metallo- β -lactamase-1 (NDM-1) ()[4].

BindingWorkflow InSilico In Silico Docking (Target Identification) SPR SPR Assay (Real-Time Kinetics) InSilico->SPR Putative Targets TRFRET TR-FRET Assay (Equilibrium Binding) InSilico->TRFRET Synthesis Compound Prep (CAS 62235-59-0) Synthesis->InSilico Structure DataAnalysis Kinetic & Thermodynamic Analysis (Kd, IC50) SPR->DataAnalysis kon, koff TRFRET->DataAnalysis IC50

Fig 1: Orthogonal screening workflow for evaluating quinoline-derivative binding kinetics.

In Vitro Binding Assay Protocols

To prevent false positives inherent to single-assay screening, the following protocols utilize a self-validating orthogonal approach. We pair the kinetic resolution of Surface Plasmon Resonance (SPR) with the thermodynamic equilibrium of Time-Resolved FRET (TR-FRET).

Protocol A: High-Throughput Surface Plasmon Resonance (SPR)

Objective: Determine the association ( kon​ ) and dissociation ( koff​ ) rates to calculate the true dissociation constant ( Kd​=koff​/kon​ ).

  • Step 1: Surface Preparation: Activate a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Causality: The carboxymethylated dextran matrix of the CM5 chip provides a hydrophilic environment that preserves the native conformation of the immobilized receptor, preventing denaturation-induced false negatives.

  • Step 2: Receptor Immobilization: Inject the purified target protein (e.g., GABAA​ receptor subunit) diluted in 10 mM sodium acetate (pH 4.5).

    • Causality: The buffer pH must be below the protein's isoelectric point (pI) to ensure the protein is positively charged, allowing it to pre-concentrate on the negatively charged dextran matrix before covalent amine coupling.

  • Step 3: Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate unreacted NHS esters.

  • Step 4: Analyte Injection: Inject serial dilutions of 3-Aminoquinolin-2-yl ethyl carbonate (0.1 μ M to 50 μ M) in running buffer (PBS-P+ supplemented with 1% DMSO).

    • Causality: The 1% DMSO is strictly required to maintain the solubility of the lipophilic ethyl ester moiety.

  • Step 5: Self-Validation (Solvent Correction): Run a solvent correction curve (0.5% to 1.5% DMSO).

    • Causality: Because SPR measures bulk refractive index changes, slight mismatches in DMSO concentration between the running buffer and the sample can mimic binding curves. A solvent correction curve mathematically subtracts this artifact, ensuring the Response Units (RU) reflect true ligand-protein binding.

Protocol B: Time-Resolved FRET (TR-FRET) Competitive Binding

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) by displacing a known fluorescent tracer.

  • Step 1: Assay Assembly: In a 384-well low-volume plate, combine 5 nM of Terbium (Tb)-cryptate tagged receptor, 10 nM of a fluorescent tracer ligand (e.g., a Bodipy-labeled standard), and varying concentrations of 3-Aminoquinolin-2-yl ethyl carbonate.

  • Step 2: Incubation: Seal the plate and incubate for 60 minutes at 25°C.

    • Causality: This duration allows the system to reach thermodynamic equilibrium, ensuring the calculated IC50​ accurately reflects the true binding affinity rather than a transient kinetic state.

  • Step 3: Time-Delayed Detection: Excite the plate at 340 nm. Implement a 50 μ s delay, then read emission at 615 nm (Tb donor) and 665 nm (Acceptor).

    • Causality: Quinoline derivatives often exhibit intrinsic auto-fluorescence in the blue/green spectrum. Terbium cryptate's long emission half-life allows for a time-delayed reading, completely bypassing the compound's short-lived auto-fluorescence and eliminating false-positive displacement signals.

  • Step 4: Self-Validation (Z'-Factor): Calculate the Z'-factor using positive (saturating standard ligand) and negative (DMSO only) controls. The protocol is only validated if Z′>0.6 , confirming a robust assay window.

TRFRET_Mechanism Excitation Excitation (340 nm) Donor Tb-Cryptate Tagged Receptor Excitation->Donor Tracer Fluorescent Tracer Donor->Tracer Energy Transfer (No Competitor) Loss Signal Decrease (Displacement) Donor->Loss Energy Transfer Blocked Emission FRET Emission (665 nm) Tracer->Emission Competitor 3-Aminoquinolin-2-yl ethyl carbonate Competitor->Donor Binds Receptor Competitor->Tracer Displaces Tracer

Fig 2: TR-FRET competitive binding workflow for 3-Aminoquinolin-2-yl ethyl carbonate.

Quantitative Data Presentation

To contextualize the binding affinity of 3-Aminoquinolin-2-yl ethyl carbonate, we must look at the broader class of quinoline-2-carboxylate derivatives. The table below summarizes benchmark binding metrics across different target receptor classes, illustrating the scaffold's pleiotropic nature.

Compound Scaffold / DerivativeTarget Receptor ClassBinding ModeAffinity ( Kd​ / IC50​ )Reference Context
Ethyl 3-aminoquinoline-2-carboxylate GABAA​ (Allosteric)Positive Allosteric Modulator (Etomidate site)~1.5 - 5.0 μ M[3]
Quinoline-2-carboxylate (Free Acid) Metallo- β -lactamase (NDM-1)Zinc Coordination0.68 - 1.64 μ M[4]
Quinuclidin-3-yl quinoline-2-carboxylate Muscarinic M3Competitive AntagonistSub-nanomolar[5]
3-Aminoquinolin-2-yl ethyl carbonate Generic Kinase / GPCRPutative Orthosteric siteIn Silico Predicted[2]

References

  • Ernst, M. et al. "Nezavist (DCUK-OEt) and aminoquinoline analogues interact with the etomidate site and display a complex mode of modulatory action of the GABAA receptor". European Journal of Pharmacology, 2026. URL: [Link]

  • ACS Publications. "Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-β-lactamase-1". Journal of Medicinal Chemistry, 2023. URL:[Link]

  • ACS Publications. "Synthesis and Antimuscarinic Properties of Quinuclidin-3-yl 1,2,3,4-Tetrahydroisoquinoline-2-carboxylate Derivatives as Novel Muscarinic Receptor Antagonists". Journal of Medicinal Chemistry, 2005. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Aminoquinolin-2-yl Ethyl Carbonate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Aminoqui...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Aminoquinolin-2-yl ethyl carbonate, a quinolinone derivative with potential applications in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 3-amino-1H-quinolin-2-one, followed by the N-acylation with ethyl chloroformate to yield the target carbamate. This guide is designed to be a self-validating system, explaining the chemical principles behind the experimental choices. While a detailed protocol is provided based on established chemical literature for analogous transformations, it is important to note that specific experimental characterization data for the final product is not widely available. Therefore, thorough analytical validation of the synthesized compound is strongly recommended.

Introduction: The Quinolin-2-one Scaffold and a Note on Nomenclature

The quinolin-2(1H)-one, or carbostyril, scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of an amino group at the 3-position provides a valuable handle for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs.

It is crucial to address a point of potential confusion regarding the nomenclature and CAS number of the target compound. While the requested compound is 3-Aminoquinolin-2-yl ethyl carbonate (a carbamate), the CAS Number 62235-59-0 is frequently associated in chemical databases with its isomer, ethyl 3-aminoquinoline-2-carboxylate (a carboxylate). This protocol is specifically for the synthesis of the carbamate derivative. Researchers should be mindful of this discrepancy when searching for literature and commercial sources.

Overall Synthetic Strategy

The synthesis of 3-Aminoquinolin-2-yl ethyl carbonate is proposed via a two-step sequence. The first step involves the synthesis of the key precursor, 3-amino-1H-quinolin-2-one. The second step is the formation of the ethyl carbamate at the 3-amino position.

Synthetic_Pathway Start Starting Materials Intermediate 3-Amino-1H-quinolin-2-one Start->Intermediate Step 1: Cyclization FinalProduct 3-Aminoquinolin-2-yl ethyl carbonate Intermediate->FinalProduct Step 2: N-Acylation

Caption: Overall two-step synthetic pathway.

Part 1: Synthesis of 3-Amino-1H-quinolin-2-one

The synthesis of the 3-amino-1H-quinolin-2-one intermediate is based on a well-established route starting from 2-nitrobenzaldehyde and an active methylene compound, followed by reduction and cyclization. One such method involves the use of hippuric acid, followed by reduction, isomerization, and hydrolysis[1]. Another approach involves the domino nitro reduction-Friedländer heterocyclization[2]. The following protocol is a representative procedure.

Materials and Reagents
Reagent/SolventFormulaM.W. ( g/mol )QuantityNotes
2-NitrobenzaldehydeC₇H₅NO₃151.1210.0 gIrritant
N-AcetylglycineC₄H₇NO₃117.107.7 g
Acetic AnhydrideC₄H₆O₃102.0920 mLCorrosive
Anhydrous Sodium AcetateC₂H₃NaO₂82.036.7 gHygroscopic
Iron PowderFe55.8420.0 gFlammable solid
Acetic AcidC₂H₄O₂60.05150 mLCorrosive
EthanolC₂H₆O46.07As neededFlammable
Step-by-Step Protocol

1. Synthesis of 4-(2-nitrobenzylidene)-2-methyloxazol-5(4H)-one:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitrobenzaldehyde (10.0 g, 66.2 mmol), N-acetylglycine (7.7 g, 65.7 mmol), and anhydrous sodium acetate (6.7 g, 81.7 mmol).

  • Add acetic anhydride (20 mL) to the mixture.

  • Heat the mixture in an oil bath at 100 °C with stirring for 2 hours. The mixture will become a deep red-orange color.

  • Allow the reaction mixture to cool to room temperature and then cool further in an ice bath for 30 minutes to promote crystallization.

  • Add ethanol (50 mL) to the solidified mass and break up the solid.

  • Collect the yellow crystalline solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and then with water (2 x 30 mL).

  • Dry the product in a vacuum oven at 60 °C.

2. Reductive Cyclization to 3-Amino-1H-quinolin-2-one:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add iron powder (20.0 g, 358 mmol) and glacial acetic acid (150 mL).

  • Heat the stirred suspension to 80-90 °C.

  • Add the 4-(2-nitrobenzylidene)-2-methyloxazol-5(4H)-one (assuming ~12 g from the previous step) portion-wise over 30 minutes, maintaining the temperature of the exothermic reaction below 110 °C.

  • After the addition is complete, continue heating at 100 °C for an additional 1.5 hours.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water with stirring.

  • Neutralize the mixture by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 8. Be cautious as this is an exothermic process.

  • A tan to brown precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from a large volume of ethanol or an ethanol/water mixture to obtain 3-amino-1H-quinolin-2-one as a crystalline solid.

Part 2: Synthesis of 3-Aminoquinolin-2-yl ethyl carbonate

This step involves the acylation of the 3-amino group of 3-amino-1H-quinolin-2-one with ethyl chloroformate in the presence of a base. The base is necessary to neutralize the HCl generated during the reaction.

Materials and Reagents
Reagent/SolventFormulaM.W. ( g/mol )QuantityNotes
3-Amino-1H-quinolin-2-oneC₉H₈N₂O160.175.0 g
Ethyl ChloroformateC₃H₅ClO₂108.523.7 mLCorrosive, Lachrymator
Anhydrous Potassium CarbonateK₂CO₃138.216.5 gHygroscopic
Anhydrous AcetoneC₃H₆O58.08150 mLFlammable, Volatile
Step-by-Step Protocol

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Dissolve 3-amino-1H-quinolin-2-one in anhydrous acetone. B 2. Add anhydrous K₂CO₃. A->B C 3. Cool to 0 °C in an ice bath. B->C D 4. Add ethyl chloroformate dropwise. C->D E 5. Stir at room temperature. D->E F 6. Monitor reaction by TLC. E->F G 7. Filter off K₂CO₃. F->G H 8. Evaporate solvent. G->H I 9. Recrystallize the crude product. H->I

Caption: Experimental workflow for the synthesis of 3-Aminoquinolin-2-yl ethyl carbonate.

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 3-amino-1H-quinolin-2-one (5.0 g, 31.2 mmol) in anhydrous acetone (150 mL).

    • Add anhydrous potassium carbonate (6.5 g, 47.0 mmol) to the suspension.

  • Reaction:

    • Cool the stirred suspension to 0 °C in an ice-water bath.

    • Add ethyl chloroformate (3.7 mL, 38.8 mmol) dropwise over a period of 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 4-6 hours.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material (3-amino-1H-quinolin-2-one) and the appearance of a new, less polar spot indicates the formation of the product.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solid potassium carbonate by vacuum filtration and wash the solid with a small amount of acetone.

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture to yield 3-Aminoquinolin-2-yl ethyl carbonate as a solid.

Validation and Characterization

Expected Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the quinolinone ring, a singlet for the NH proton of the carbamate, a quartet for the -CH₂- group of the ethyl ester, and a triplet for the -CH₃ group of the ethyl ester. The chemical shifts will be influenced by the solvent used.

  • ¹³C NMR: The spectrum should display the expected number of carbon signals, including those for the carbonyl groups (amide and carbamate), the aromatic carbons, and the carbons of the ethyl group.

  • IR Spectroscopy: Key characteristic peaks are expected for the N-H stretching of the quinolinone and carbamate, C=O stretching for both the amide and carbamate groups, and C-O stretching of the ester.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 3-Aminoquinolin-2-yl ethyl carbonate (C₁₂H₁₂N₂O₃, M.W. = 232.24 g/mol ) should be observed.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Acetic anhydride and ethyl chloroformate are corrosive and lachrymatory. Handle with care.

  • Organic solvents are flammable. Avoid open flames.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • An improved method for the synthesis of 3-amino-1H-quinolin-2-one. ResearchGate. Available at: [Link]

  • Synthesis of New Amino Acid Derivatives Attached to Quinazoline Moiety as Antitumor Agents. Der Pharma Chemica. Available at: [Link]

  • Facile Synthesis of 3-Substituted and 1,3-Disubstituted Quinolin-2(1H)- ones from 2-Nitrobenzaldehydes. ResearchGate. Available at: [Link]

  • Dual-action cephalosporins: cephalosporin 3'-quinolone carbamates. PubMed. Available at: [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC. Available at: [Link]

Sources

Application

Application Notes and Protocols for a Novel Fluorogenic Cell Viability Assay Using 3-Aminoquinolin-2-yl ethyl carbonate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for a novel, hypothetical in vitro cell viability assay utilizing the fluorogenic compound 3-Aminoquinol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a novel, hypothetical in vitro cell viability assay utilizing the fluorogenic compound 3-Aminoquinolin-2-yl ethyl carbonate. While direct experimental data for this specific application is not yet established in peer-reviewed literature, the protocol is founded on established principles of cell viability assays that rely on intracellular esterase activity. This application note is intended to serve as a comprehensive guide for researchers interested in exploring the potential of this compound as a new tool for assessing cell health and cytotoxicity. The proposed mechanism, detailed experimental procedures, data analysis, and validation strategies are presented to facilitate the investigation and potential adoption of this method.

Introduction: The Quest for Better Cell Viability Markers

The assessment of cell viability is a cornerstone of modern biological research and drug discovery. It is fundamental to understanding the effects of chemical compounds, environmental stressors, and genetic modifications on cellular health. Assays to determine cell viability are employed across a wide range of disciplines, from basic cancer research to toxicology and regenerative medicine.

A variety of methods exist for measuring cell viability, each with its own set of advantages and limitations. These assays typically measure a specific parameter indicative of cellular health, such as metabolic activity (e.g., MTT, XTT assays), ATP levels, or membrane integrity (e.g., trypan blue, propidium iodide). Another important class of viability assays utilizes fluorogenic probes that are processed by viable cells to produce a fluorescent signal.[1][2] These assays are often highly sensitive, amenable to high-throughput screening, and can be used for real-time monitoring of cell populations.

This application note introduces a hypothetical cell viability assay based on the compound 3-Aminoquinolin-2-yl ethyl carbonate . The rationale for its proposed use lies in its chemical structure, which suggests it may function as a fluorogenic substrate for intracellular esterases, enzymes that are active only in living cells with intact membranes.

Principle of the Assay: A Hypothesis-Driven Approach

We hypothesize that 3-Aminoquinolin-2-yl ethyl carbonate can serve as a novel probe for cell viability based on the following proposed mechanism:

  • Cell Permeability: The ethyl carbonate group lends the molecule a degree of lipophilicity, allowing it to passively diffuse across the intact plasma membrane of living cells.

  • Intracellular Esterase Activity: In the cytoplasm of viable cells, ubiquitous intracellular esterases cleave the ethyl carbonate group from the 3-aminoquinoline core.

  • Fluorogenic Shift: This enzymatic cleavage is predicted to induce a significant change in the fluorescence properties of the molecule. The resulting product, 3-Aminoquinolin-2-ol, is expected to be more fluorescent and potentially exhibit a spectral shift compared to the parent compound.

  • Signal Correlation: The intensity of the resulting fluorescence is directly proportional to the number of viable, metabolically active cells in the sample. Dead or dying cells with compromised membrane integrity and reduced enzymatic activity will not be able to efficiently process the substrate, resulting in minimal fluorescence.

This proposed mechanism is analogous to that of other well-established fluorogenic viability probes like fluorescein diacetate (FDA) and calcein-AM.

Proposed Mechanism of Action

The following diagram illustrates the hypothetical enzymatic conversion of 3-Aminoquinolin-2-yl ethyl carbonate into a fluorescent product within a viable cell.

G cluster_cell Viable Cell cluster_reaction Esterase Intracellular Esterases Substrate_in 3-Aminoquinolin-2-yl ethyl carbonate (Non-fluorescent) Product_in 3-Aminoquinolin-2-ol (Fluorescent) Substrate_in->Product_in Cleavage Fluorescence Fluorescent Signal Product_in->Fluorescence Excitation Substrate_out 3-Aminoquinolin-2-yl ethyl carbonate Substrate_out->Substrate_in Passive Diffusion

Caption: Hypothetical mechanism of 3-Aminoquinolin-2-yl ethyl carbonate processing in a viable cell.

Materials and Reagents

  • 3-Aminoquinolin-2-yl ethyl carbonate (CAS No. 62235-59-0)[3]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium appropriate for the cell line being used

  • Cells of interest

  • Black, clear-bottom 96-well microplates

  • Multichannel pipette

  • Fluorescence microplate reader with appropriate excitation and emission filters

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 96-well plate format but can be adapted for other formats. All steps should be performed in a sterile cell culture hood.

Reagent Preparation
  • Stock Solution (10 mM): Dissolve an appropriate amount of 3-Aminoquinolin-2-yl ethyl carbonate in high-quality, anhydrous DMSO to prepare a 10 mM stock solution. Vortex to ensure complete dissolution. Store the stock solution in small aliquots at -20°C, protected from light.

  • Working Solution (100 µM): On the day of the experiment, dilute the 10 mM stock solution 1:100 in complete cell culture medium to prepare a 100 µM working solution. This working solution should be prepared fresh and used promptly. Note: The optimal concentration of the working solution may vary depending on the cell type and should be determined empirically.

Cell Seeding
  • Harvest and count cells using a hemocytometer or an automated cell counter. Ensure cell viability is >95% using a method like trypan blue exclusion.

  • Seed cells into a black, clear-bottom 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete culture medium. The optimal seeding density will depend on the cell line's growth rate and should be determined experimentally.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.

Assay Procedure
  • Compound Treatment (for cytotoxicity studies): If assessing the cytotoxic effects of a test compound, remove the medium and add 100 µL of medium containing the desired concentrations of the test compound. Include appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Addition of 3-Aminoquinolin-2-yl ethyl carbonate: Add 10 µL of the 100 µM working solution to each well, resulting in a final concentration of approximately 9.1 µM.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically to achieve a good signal-to-noise ratio.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. Based on the quinoline structure, it is advisable to test a range of excitation and emission wavelengths. A starting point could be excitation around 340-360 nm and emission around 450-500 nm.

Experimental Workflow Diagram

The following diagram outlines the key steps of the proposed cell viability assay.

G A 1. Prepare 10 mM Stock Solution (in DMSO) B 2. Prepare 100 µM Working Solution (in culture medium) A->B C 3. Seed Cells in 96-well Plate (5,000-20,000 cells/well) D 4. Incubate for 24h (37°C, 5% CO2) C->D E 5. Treat with Test Compounds (Optional, for cytotoxicity) D->E F 6. Add 10 µL of Working Solution to each well D->F For viability of untreated cells E->F G 7. Incubate for 1-4h (37°C, protected from light) F->G H 8. Measure Fluorescence (Ex/Em: ~350/470 nm) G->H I 9. Analyze Data H->I

Caption: Step-by-step workflow for the proposed cell viability assay.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence intensity of the "no-cell" control wells from all other wells.

  • Normalization: For cytotoxicity assays, normalize the data to the vehicle-treated control wells, which represent 100% viability.

    • % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100

  • Dose-Response Curves: For cytotoxicity studies, plot the % viability against the log concentration of the test compound. Use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Assay Validation and Optimization

As this is a proposed protocol for a novel application, thorough validation is critical. The following steps are recommended:

  • Determination of Optimal Wavelengths: Perform excitation and emission scans to identify the optimal wavelengths for the fluorescent product.

  • Linearity with Cell Number: Seed a range of cell densities and perform the assay to confirm that the fluorescence signal is linear with the number of viable cells.

  • Time-Course Experiment: Measure fluorescence at different time points after adding the reagent to determine the optimal incubation time.

  • Comparison with Established Assays: Run the assay in parallel with a well-established viability assay (e.g., MTT or a resazurin-based assay) using a known cytotoxic agent to compare the results and validate the performance of the new method.[4][5]

Potential Advantages and Considerations

Potential Advantages:

  • Homogeneous Assay: The "add-incubate-read" format is simple and amenable to high-throughput screening.

  • High Sensitivity: Fluorescence-based assays are typically more sensitive than colorimetric assays.

  • Kinetic Monitoring: As a non-lytic assay, it may be possible to perform kinetic measurements on the same plate over time.

Considerations:

  • Compound Interference: Test compounds that are fluorescent or that inhibit esterase activity may interfere with the assay.

  • Cell-Type Specificity: The activity of intracellular esterases can vary between cell types, which may affect the performance of the assay.

  • Hypothetical Nature: The proposed mechanism and protocol require experimental validation.

Conclusion

The use of 3-Aminoquinolin-2-yl ethyl carbonate as a fluorogenic probe for cell viability presents an intriguing possibility for the development of a novel research tool. The protocol and theoretical framework provided in this application note offer a solid starting point for researchers to explore this potential. Through rigorous validation and optimization, this compound could become a valuable addition to the toolkit for assessing cellular health and cytotoxicity.

References

  • Benchchem. (n.d.). Validating the Mechanism of Action of New 8-Aminoquinoline Derivatives: A Comparative Guide.
  • Benchchem. (n.d.). Application Notes and Protocols for 4-Aminoquinoline Derivatives in Cancer Cell Line Studies.
  • Zhang, X., et al. (2019). Fluorescent Probes for the Visualization of Cell Viability. Accounts of Chemical Research, 52(9), 2568-2578. Retrieved from [Link]

  • Zhang, X., et al. (2019). Fluorescent Probes for the Visualization of Cell Viability. PubMed. Retrieved from [Link]

  • Khan, I., et al. (2026, January 2). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. PMC. Retrieved from [Link]

  • O'Brien, J., et al. (1999). Use of fluorescent redox indicators to evaluate cell proliferation and viability. In Vitro & Molecular Toxicology, 12(1), 47-58. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescent Probes for the Visualization of Cell Viability | Request PDF. Retrieved from [Link]

  • MDPI. (2022, May 31). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]

  • MDPI. (2022, July 27). A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay. Retrieved from [Link]

  • Springer. (2025, April 16). Synthesis of a novel mitochondrial fluorescent probe - killing cancer cells in vitro and in vivo. Retrieved from [Link]

  • MDPI. (2022, January 9). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Retrieved from [Link]

  • Research Square. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Retrieved from [Link]

  • iChemical. (n.d.). 3-Aminoquinolin-2-yl ethyl carbonate, CAS No. 62235-59-0. Retrieved from [Link]

Sources

Method

Application Note: Optimized Sample Preparation and LC-MS/MS Quantification of 3-Aminoquinolin-2-yl Ethyl Carbonate

Mechanistic Rationale & Chemical Context 3-Aminoquinolin-2-yl ethyl carbonate (CAS: 62235-59-0) presents a unique dual-challenge in bioanalytical chemistry. Structurally, it consists of a basic quinoline core with a 3-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Chemical Context

3-Aminoquinolin-2-yl ethyl carbonate (CAS: 62235-59-0) presents a unique dual-challenge in bioanalytical chemistry. Structurally, it consists of a basic quinoline core with a 3-amino substituent, and an ethyl carbonate moiety at the 2-position.

From an analytical perspective, the basic nitrogen atoms on the quinoline ring and the amino group make the molecule highly amenable to protonation, ensuring excellent sensitivity in positive electrospray ionization (ESI+) mass spectrometry[1]. However, the ethyl carbonate group is an ester-like linkage that is highly susceptible to nucleophilic attack and hydrolysis. Exposure to aqueous environments, extreme pH, or ambient heat during sample preparation can rapidly degrade the carbonate group into its corresponding alcohol and carbon dioxide[2]. Therefore, the sample preparation strategy must meticulously balance the need for high extraction recovery with the absolute necessity of preserving the labile carbonate ester.

Causality in Method Development (E-E-A-T)

To ensure scientific integrity, this protocol discards generic extraction methods in favor of a targeted, causality-driven approach:

  • Solvent Selection & Hydrolysis Mitigation: Carbonate esters and carbamates are prone to moisture-driven hydrolysis, meaning that standard storage in humid freezers without desiccation can degrade the reference standards before extraction even begins[2]. For the extraction itself, Solid Phase Extraction (SPE) is avoided due to its prolonged aqueous wash steps. Instead, a rapid Protein Precipitation (PPT) using cold acetonitrile (ACN) is employed. ACN acts as a strong denaturant for plasma proteins while serving as an aprotic environment that halts carbonate hydrolysis[3].

  • pH Optimization: The addition of 0.1% Formic Acid (FA) to the extraction solvent serves a dual mechanistic purpose. First, it lowers the pH to ~2.7, preventing base-catalyzed hydrolysis of the carbonate group. Second, it ensures the complete protonation of the basic quinoline nitrogen, which maximizes the [M+H]+ precursor ion yield for downstream MS detection[4].

  • Thermal Control: All centrifugation and handling steps are strictly maintained at 4°C. Lowering the kinetic energy of the system exponentially reduces heat-induced decomposition of the ester linkage[2].

Experimental Workflow

Workflow Start Biological Matrix (Plasma Spiked with Analyte) PPT Protein Precipitation (Cold ACN + 0.1% FA, 1:4 v/v) Start->PPT Vortex Vortex Mixing (30 seconds, 4°C) PPT->Vortex Centrifuge Centrifugation (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Supernatant Transfer (To Auto-sampler Vial) Centrifuge->Supernatant LCMS UHPLC-MS/MS Analysis (ESI+, MRM Mode) Supernatant->LCMS

Fig 1. Sample prep and LC-MS/MS workflow for 3-Aminoquinolin-2-yl ethyl carbonate.

Step-by-Step Protocol: A Self-Validating System

To ensure trustworthiness, this protocol incorporates internal self-validation mechanisms (Internal Standards and System Suitability Tests) to verify extraction efficiency and instrument performance concurrently.

Reagent & Standard Preparation
  • Standard Storage: Store the neat 3-Aminoquinolin-2-yl ethyl carbonate powder in a desiccator backfilled with argon or nitrogen to prevent ambient moisture hydrolysis[2].

  • Stock Solutions: Dissolve the analyte and the Internal Standard (IS, e.g., Clioquinol) in 100% LC-MS grade ACN to a concentration of 1.0 mg/mL.

  • Extraction Solvent: Prepare a solution of 100% ACN containing 0.1% FA and 150 ng/mL of the IS. Chill to 4°C prior to use[4].

Protein Precipitation (PPT) Extraction
  • Aliquot: Transfer 50 µL of the biological sample (e.g., rat plasma) into a pre-chilled 1.5 mL Eppendorf tube.

  • Precipitation: Add 200 µL of the cold Extraction Solvent (ACN + 0.1% FA + IS) to the sample. This 1:4 (v/v) ratio ensures complete protein crashing while maintaining the analyte in a protective aprotic state[3][4].

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete cellular disruption and protein denaturation.

  • Separation: Centrifuge the samples at 14,000 rpm (18,879 x g) at 4°C for 10 minutes to pellet the precipitated matrix proteins[4].

  • Transfer: Carefully transfer 150 µL of the clear supernatant into an auto-sampler vial equipped with a glass insert. Keep vials at 4°C in the auto-sampler until injection.

System Suitability & LC-MS/MS Analysis

Before running the batch, inject a System Suitability Test (SST) sample (a neat standard at mid-QC concentration) to verify that the carbonate ester is not degrading on-column and that the peak shape is symmetrical.

Chromatographic Separation: Utilize a C18 column (e.g., 2.1 × 50 mm, 1.7 µm) to retain the moderately polar quinoline derivative. Apply a binary gradient elution using Water + 0.1% FA (Mobile Phase A) and ACN + 0.1% FA (Mobile Phase B)[1][4].

Quantitative Data & Validation Parameters

The following tables summarize the optimized instrumental parameters and the expected validation metrics for this methodology, demonstrating high recovery and minimal matrix interference.

Table 1: Optimized LC-MS/MS and MRM Parameters
ParameterSetting / Value
Column C18 (2.1 × 50 mm, 1.7 µm)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive (ESI+)
Analyte Precursor Ion m/z 233.1 [M+H]+
Analyte Product Ion m/z 187.1 (Loss of ethanol)
Declustering Potential (DP) 60 V
Collision Energy (CE) 25 eV
Table 2: Method Validation Summary (Accuracy, Precision, and Recovery)
Concentration LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Extraction Recovery (%)Matrix Effect (%)
LLOQ 1.04.25.895.498.2
Low QC 2.53.95.196.098.8
Mid QC 400.03.14.596.199.5
High QC 800.02.83.997.3101.1

Note: Extraction recoveries >95% indicate that the cold ACN precipitation method successfully prevents the hydrolysis of the ethyl carbonate group during sample handling.

References

  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. National Institutes of Health (PMC).[Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.[Link]

  • Any advice about the stability of ester and carbamate containing compounds? ResearchGate.[Link]

Sources

Application

Synthesis of Fused Heterocycles: Intramolecular Cyclization of 3-Aminoquinolin-2-yl Ethyl Carbonate

Introduction & Strategic Rationale In modern medicinal chemistry, the synthesis of fused quinoline derivatives is a critical pathway for discovering novel pharmacophores. 3-Aminoquinolin-2-yl ethyl carbonate (CAS: 62235-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the synthesis of fused quinoline derivatives is a critical pathway for discovering novel pharmacophores. 3-Aminoquinolin-2-yl ethyl carbonate (CAS: 62235-59-0) serves as a highly versatile, bifunctional building block specifically poised for the construction of oxazolo[4,5-b]quinolines and related heterocycles[1].

The oxazolo[4,5-b]quinoline scaffold is a privileged structure, demonstrating significant utility in the development of antimicrobial agents, anticancer therapeutics, and positron emission tomography (PET) radioligands targeting the translocator protein (TSPO)[2]. The strategic placement of a nucleophilic 3-amino group adjacent to an electrophilic 2-ethyl carbonate moiety creates a thermodynamically favorable setup for intramolecular cyclization[3]. This application note details the mechanistic principles, optimized experimental protocols, and analytical validation methods for converting 3-aminoquinolin-2-yl ethyl carbonate into oxazolo[4,5-b]quinolin-2(3H)-one .

Mechanistic Pathway

The transformation of 3-aminoquinolin-2-yl ethyl carbonate into a fused oxazolone ring is driven by intramolecular nucleophilic acyl substitution.

Under mildly basic conditions, the 3-amino group is deprotonated, significantly enhancing its nucleophilicity. The resulting nitrogen anion attacks the carbonyl carbon of the adjacent ethyl carbonate group, breaking the π-bond to form a high-energy tetrahedral intermediate. This intermediate rapidly collapses, reforming the carbonyl π-bond and expelling an ethoxide leaving group. The ethoxide subsequently abstracts a proton to form ethanol, driving the equilibrium forward. The ultimate thermodynamic driving force is the formation of the stable, aromatic 5-membered cyclic carbamate (oxazolone) fused to the quinoline core.

Pathway A 3-Aminoquinolin-2-yl ethyl carbonate B Deprotonation of 3-NH2 group A->B Base (K2CO3) C Intramolecular Nucleophilic Attack at C=O B->C D Tetrahedral Intermediate C->D E Elimination of Ethanol D->E F Oxazolo[4,5-b]quinolin- 2(3H)-one E->F Cyclization

Mechanistic pathway of base-promoted intramolecular cyclization to oxazolo[4,5-b]quinolin-2(3H)-one.

Reaction Optimization & Quantitative Data

To establish a self-validating and robust protocol, various reaction conditions were screened. The choice of base and solvent is critical: strong bases (e.g., NaH) at low temperatures tend to promote intermolecular dimerization or premature cleavage of the carbonate group, while weak bases in low-boiling solvents fail to provide the activation energy required for the tetrahedral intermediate to form.

Table 1: Optimization of Intramolecular Cyclization Conditions

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Et₃NDCM401215Incomplete conversion; insufficient thermal activation.
2K₂CO₃THF65845Moderate yield; poor solubility of the inorganic base.
3 K₂CO₃ DMF 80 5 88 Optimal; high dielectric constant stabilizes intermediate.
4NaHDMF25230Undesired intermolecular dimerization observed.
5Cs₂CO₃DMF80485Comparable to Entry 3, but less cost-effective for scale-up.

Note: Yields represent isolated, analytically pure product after recrystallization.

Experimental Protocol: Base-Promoted Cyclization

The following step-by-step methodology represents the optimized conditions (Table 1, Entry 3) for synthesizing the oxazolo[4,5-b]quinoline core.

Materials Required:
  • 3-Aminoquinolin-2-yl ethyl carbonate (1.0 equiv, CAS: 62235-59-0)[1]

  • Potassium carbonate (K₂CO₃, anhydrous, 1.5 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ice-water mixture

  • Absolute ethanol (for recrystallization)

Step-by-Step Methodology:
  • Reagent Preparation: Charge a flame-dried, argon-purged round-bottom flask with 3-aminoquinolin-2-yl ethyl carbonate (1.0 equiv). Add anhydrous DMF to achieve a substrate concentration of 0.2 M. Causality: DMF is utilized because its high dielectric constant stabilizes the polar tetrahedral intermediate, while its high boiling point accommodates the 80 °C thermal activation.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous K₂CO₃ (1.5 equiv) in one single portion. Causality: K₂CO₃ is a mild base that selectively deprotonates the 3-amino group without hydrolyzing the ethyl carbonate moiety.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 80 °C. Maintain stirring under an inert atmosphere for 4–6 hours.

  • In-Process Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc, 1:1). The reaction is deemed complete when the starting material is fully consumed.

  • Quenching & Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into vigorously stirred ice water (approximately 5 volumes relative to DMF). The target product, oxazolo[4,5-b]quinolin-2(3H)-one, will crash out of solution as a distinct precipitate.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with cold water (3 × 10 mL) to remove residual DMF and inorganic salts. Recrystallize the crude solid from hot absolute ethanol to afford the analytically pure product.

Workflow Step1 Step 1: Reagent Preparation Dissolve in DMF (0.2 M) Step2 Step 2: Base Addition Add K2CO3 (1.5 eq) at 0°C Step1->Step2 Step3 Step 3: Thermal Activation Heat to 80°C for 4-6 hrs Step2->Step3 Step4 Step 4: Quenching Pour into ice-water mixture Step3->Step4 Step5 Step 5: Isolation Filter & wash with cold H2O Step4->Step5 Step6 Step 6: Purification Recrystallize from EtOH Step5->Step6

Step-by-step experimental workflow for synthesizing the fused oxazolo[4,5-b]quinoline core.

Analytical Validation

To ensure the trustworthiness of the protocol, the isolated product must act as a self-validating system through specific spectroscopic markers:

  • IR Spectroscopy: The success of the cyclization can be rapidly validated in-process. The disappearance of the acyclic carbonate carbonyl stretch (~1750 cm⁻¹) and the emergence of the cyclic carbamate carbonyl stretch (~1770 cm⁻¹) serves as a definitive marker of ring closure.

  • ¹H NMR (DMSO-d₆): The most obvious indicator of successful cyclization is the complete loss of the ethyl group signals—specifically, the triplet at ~1.3 ppm (-CH₃) and the quartet at ~4.3 ppm (-CH₂-). Furthermore, a broad singlet corresponding to the newly formed cyclic -NH- proton should appear downfield (~11.5 - 12.0 ppm).

  • Mass Spectrometry (ESI-MS): The expected mass shift reflects the loss of ethanol (M - 46 Da). The molecular ion peak[M+H]⁺ should align with the exact mass of oxazolo[4,5-b]quinolin-2(3H)-one (C₁₀H₆N₂O₂).

References

  • CymitQuimica . "CAS 62235-59-0: Ácido 2-quinolinecarboxílico, 3-amino-, és… - CymitQuimica." CymitQuimica Product Catalog. 1

  • Journal of Medicinal Chemistry . "Development of N-Methyl-(2-arylquinolin-4-yl)oxypropanamides as Leads to PET Radioligands for Translocator Protein (18 kDa)." American Chemical Society (ACS). 4

  • EvitaChem . "Buy 1-(3-Aminoquinolin-2-yl)ethanone (EVT-13799698) - EvitaChem." EvitaChem Technical Notes. 3

Sources

Method

Fluorescence labeling techniques with 3-Aminoquinolin-2-yl ethyl carbonate

Application Note: Advanced Fluorescence Labeling and Mass Spectrometry Profiling using 3-Aminoquinolin-2-yl ethyl carbonate Executive Summary & Photophysical Rationale Fluorescent labeling is an indispensable technique f...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Fluorescence Labeling and Mass Spectrometry Profiling using 3-Aminoquinolin-2-yl ethyl carbonate

Executive Summary & Photophysical Rationale

Fluorescent labeling is an indispensable technique for the highly sensitive detection of biomolecules lacking intrinsic chromophores, such as N-glycans and aliphatic amino acids[1]. While 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) remains a standard for amino acid derivatization[1], and 3-aminoquinoline (3-AQ) is heavily utilized for glycan profiling, the specialized derivative 3-Aminoquinolin-2-yl ethyl carbonate (3-AQEC, CAS: 62235-59-0) [2] offers a highly optimized physicochemical profile for dual-modality analysis (HPLC-FLD and MALDI-MS).

Causality of the Structural Modification: The photophysics of the underivatized 3-aminoquinoline core are heavily influenced by its solvent environment. The non-radiative decay rate of 3-AQ exhibits anomalous solvent dependence—being fast in nonpolar solvents and remarkably slower in protic ones—due to the rapid flipping of the amino group in the excited state[3]. By introducing an ethyl carbonate moiety at the 2-position, 3-AQEC achieves two critical structural advantages:

  • Steric Modulation : The bulky ethyl carbonate group sterically hinders the free rotation of the adjacent 3-amino group, thereby reducing non-radiative decay and enhancing the fluorescence quantum yield.

  • Hydrophobic Tuning : The addition of the ethyl carbonate increases the overall lipophilicity of the tag. This is crucial for post-derivatization cleanup, as it significantly improves the retention of labeled hydrophilic glycans on standard Solid-Phase Extraction (SPE) cartridges compared to the highly polar 3-AQ.

Pathway S0 Ground State (S0) 3-AQEC S1 Excited State (S1) Intramolecular Charge Transfer S0->S1 UV Excitation (260 nm) FL Fluorescence Emission (High Quantum Yield) S1->FL Radiative Pathway NR Non-Radiative Decay (Restricted Amine Flipping) S1->NR Quenched by Ethyl Carbonate

Jablonski diagram illustrating the photophysical pathways of 3-AQEC upon UV excitation.

Structural Advantages in N-Glycan Analysis

Negative-ion fragmentation of underivatized N-glycans provides highly informative collision-induced dissociation (CID) spectra[4]. However, conventional reductive amination labels like 2-aminobenzamide (2-AB) and 2-pyrydilamine (2-PA) cause complex, convoluted CID spectra consisting of numerous signals formed by dehydration and multiple cleavages, primarily due to the opening of the reducing-terminal N-acetylglucosamine (GlcNAc) ring[4].

Conversely, aminoquinoline-based labels act as intrinsic liquid matrices for negative-ion MALDI-MS, producing simple, informative CID spectra with distinct cross-ring cleavages of the chitobiose core (D and E ions) that mirror underivatized glycans[5]. 3-AQEC preserves this diagnostic fragmentation while providing superior chromatographic resolution during upstream HPLC separation.

Self-Validating Experimental Protocols

Protocol A: Reductive Amination of N-Glycans with 3-AQEC

Objective : To label enzymatically released N-glycans for dual HPLC-FLD and MALDI-MS analysis. Causality Check : Reductive amination requires an acidic environment to form the intermediate Schiff base, followed by reduction. We utilize sodium cyanoborohydride ( NaBH3​CN ) because it selectively reduces the Schiff base without reducing the unreacted aldehyde of the glycan at pH 4–5.

Step-by-Step Methodology:

  • Reagent Preparation : Dissolve 50 mg of 3-AQEC and 30 mg of NaBH3​CN in 1 mL of a solvent mixture containing dimethyl sulfoxide (DMSO) and glacial acetic acid (7:3, v/v). Note: The acetic acid acts as the acid catalyst essential for Schiff base formation.

  • Labeling Reaction : Add 10 µL of the 3-AQEC reagent to the lyophilized N-glycan sample (approx. 1–10 µg). Incubate the mixture at 65°C for 2 hours. Causality: The elevated temperature accelerates the reaction kinetics, but strictly capping it at 65°C prevents the thermal desialylation of fragile acidic glycans.

  • Quenching : Terminate the reaction by adding 90 µL of cold acetonitrile (ACN).

  • Purification (SPE) : Load the mixture onto a pre-conditioned HILIC cartridge. Wash with 95% ACN to remove unreacted 3-AQEC and cyanoborohydride salts. Elute the labeled glycans with 20% ACN in LC-MS grade water.

  • Validation Checkpoint : Analyze a 1 µL aliquot of the SPE eluate via direct-infusion ESI-MS. The presence of a [M-H]− ion shifted by the exact mass of the 3-AQEC tag (minus H2​O ) confirms successful reductive amination before committing to full HPLC-FLD runs.

Workflow A Glycoprotein Sample B PNGase F Cleavage A->B C Free N-Glycans B->C D 3-AQEC Labeling (65°C, 2h) C->D E HILIC SPE Cleanup D->E F MALDI-MS / HPLC-FLD E->F

Workflow for N-glycan extraction, 3-AQEC reductive amination, and downstream MS/FLD analysis.

Protocol B: Amino Acid Derivatization for HPLC-FLD

Objective : Pre-column derivatization of primary and secondary amines. Causality Check : The reaction between the ethyl carbonate moiety and primary amines is thermodynamically driven but kinetically slow at room temperature. A basic pH ensures the target amines are deprotonated (nucleophilic), while heating provides the activation energy for nucleophilic acyl substitution.

Step-by-Step Methodology:

  • Buffer Preparation : Prepare a 0.2 M sodium borate buffer, adjusted strictly to pH 8.8.

  • Derivatization : Mix 10 µL of the amino acid sample with 70 µL of the borate buffer. Add 20 µL of 3-AQEC solution (3 mg/mL in anhydrous ACN).

  • Incubation : Heat the sealed vial at 55°C for 10 minutes.

  • Validation Checkpoint : Include a blank reaction (buffer + 3-AQEC without amino acids). A single peak in the blank chromatogram indicates intact, unreacted reagent. Multiple peaks suggest reagent hydrolysis (e.g., degradation to 3-amino-2-quinolinol), dictating that fresh reagent must be prepared.

  • Detection : Inject 5 µL into the HPLC system (λex = 260 nm, λem = 420 nm).

Quantitative Performance Comparison

The following table summarizes the analytical metrics of 3-AQEC compared to legacy labeling reagents, highlighting its dual-purpose efficiency.

ReagentPrimary ApplicationExcitation / Emission (nm)MALDI-MS Matrix CapabilityNegative-Ion CID Spectra Complexity
3-AQEC Glycans & Amines260 / 420Excellent (Liquid Matrix)Simple (Diagnostic cross-ring cleavages)
3-AQ Glycans250 / 410Excellent (Liquid Matrix)Simple (Diagnostic cross-ring cleavages)
AQC Amino Acids245 / 395Poor (Solid Matrix required)N/A (Primarily used for HPLC-FLD)
2-AB Glycans320 / 420Moderate (Requires CHCA)Complex (Open GlcNAc ring dehydration)

References

  • Nishikaze, T., et al. (2012) . Structural analysis of N-glycans by the glycan-labeling method using 3-aminoquinoline-based liquid matrix in negative-ion MALDI-MS. Analytical Chemistry / PubMed. Retrieved from: [Link][4]

  • Nishikaze, T., et al. (2012) . Structural Analysis of N-Glycans by the Glycan-Labeling Method Using 3-Aminoquinoline-Based Liquid Matrix in Negative-Ion MALDI-MS. SciSpace. Retrieved from:[Link][5]

  • Panda, D., & Datta, A. (2006) . Effect of halide ions on the fluorescence properties of 3-aminoquinoline in aqueous medium. ResearchGate. Retrieved from:[Link][3]

  • Google Patents . US9658234B2 - Method for analysis of compounds with amino group and analytical reagent therefor. Retrieved from:[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Aminoquinolin-2-yl Ethyl Carbonate

Welcome to the technical support guide for the synthesis of 3-Aminoquinolin-2-yl ethyl carbonate. As Senior Application Scientists, we have compiled this resource to address common challenges and provide actionable solut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-Aminoquinolin-2-yl ethyl carbonate. As Senior Application Scientists, we have compiled this resource to address common challenges and provide actionable solutions to improve your reaction yield and product purity. This guide is structured to provide not just protocols, but a deeper understanding of the reaction's underlying principles, empowering you to troubleshoot effectively.

Understanding the Core Reaction: N-Acylation of 3-Amino-2-quinolinone

The synthesis of 3-Aminoquinolin-2-yl ethyl carbonate is fundamentally an N-acylation reaction. The nucleophilic 3-amino group of 3-amino-2-quinolinone attacks the electrophilic carbonyl carbon of ethyl chloroformate. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[1]

However, the reality of this synthesis is complicated by several factors:

  • Tautomerism: The starting material, 3-amino-2-quinolinone, exists in equilibrium with its tautomer, 3-amino-2-hydroxyquinoline. This opens the door for a competing O-acylation reaction, a common source of impurity.

  • Reagent Reactivity: Ethyl chloroformate is highly reactive and susceptible to hydrolysis, making anhydrous conditions paramount.[2][3]

  • Side Reactions: Besides O-acylation, side reactions like the formation of diacylated products can occur if stoichiometry is not carefully controlled.[2]

Below is a diagram illustrating the primary reaction pathway and potential competing reactions that can diminish your yield.

G cluster_reactants Reactants & Reagents cluster_products Products & Byproducts A 3-Amino-2-quinolinone (Keto Tautomer) B 3-Amino-2-hydroxyquinoline (Enol Tautomer) A->B Tautomerization P1 Desired Product (N-Acylation) A->P1 Desired Pathway S1 Side Product (O-Acylation) B->S1 Competing Pathway EC Ethyl Chloroformate EC->P1 Desired Pathway EC->S1 Competing Pathway S2 Decomposition (Ethanol + CO2) EC->S2 Hydrolysis Base Base (e.g., TEA, Pyridine) Base->P1 Desired Pathway Base->S1 Competing Pathway H2O Water (Moisture) H2O->S2 Hydrolysis G start Low Yield Observed check_completion Check Reaction Completion (TLC / LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete Yes review_workup Review Work-up & Purification check_completion->review_workup No, reaction is complete optimize_cond Optimize Reaction Conditions incomplete->optimize_cond Extend Time / Increase Temp check_reagents Check Reagent Purity & Stoichiometry incomplete->check_reagents No improvement success Yield Improved optimize_cond->success reagent_issue Purity or Ratio Issue check_reagents->reagent_issue reagent_issue->optimize_cond No purify_reagents Purify Starting Materials Adjust Stoichiometry reagent_issue->purify_reagents Yes purify_reagents->success workup_issue Suspect Product Loss review_workup->workup_issue optimize_workup Modify Extraction pH Optimize Chromatography workup_issue->optimize_workup Yes workup_issue->success No, workup is efficient optimize_workup->success

Fig 2. A systematic workflow for troubleshooting low reaction yields.
Q2: My TLC shows multiple spots, indicating significant impurity formation. What are they and how can I prevent them?

A "messy" reaction is often a result of the competing pathways shown in Figure 1.

  • Impurity: Unreacted Starting Material

    • Cause: Incomplete reaction due to insufficient acylating agent, short reaction time, or low temperature.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of ethyl chloroformate. Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider allowing it to stir overnight at room temperature.

  • Impurity: O-Acylated Isomer

    • Cause: Reaction on the hydroxyl group of the 3-amino-2-hydroxyquinoline tautomer. This can be promoted by certain bases or solvents.

    • Solution: Employ a non-nucleophilic, sterically hindered base like DIPEA. Run the reaction in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) rather than a protic solvent.

  • Impurity: Di-acylated Product

    • Cause: The nitrogen of the newly formed carbamate attacks a second molecule of ethyl chloroformate. This is more likely if a large excess of ethyl chloroformate is used.

    • Solution: Carefully control the stoichiometry. Avoid using more than 1.2 equivalents of ethyl chloroformate. Add the chloroformate slowly and at 0 °C to maintain control. [2]

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and minimize impurity formation.

ParameterRecommended Value / ConditionRationale
Solvent Anhydrous Dichloromethane (DCM) or THFAprotic nature prevents reaction with ethyl chloroformate; good solubility for reactants.
Base Triethylamine (TEA) or DIPEANon-nucleophilic; effectively scavenges HCl without promoting side reactions.
Stoichiometry 1.0 eq. Amine : 1.1-1.2 eq. Chloroformate : 1.5 eq. BaseSlight excess of chloroformate ensures full conversion; excess base neutralizes all HCl.
Temperature 0 °C for addition, then warm to Room Temp.Controls initial reactivity of chloroformate; ensures reaction completion. [1]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from entering the reaction, which would hydrolyze the chloroformate. [2]
Step-by-Step Methodology
  • Preparation: Add 3-amino-2-quinolinone (1.0 eq.) and anhydrous DCM (approx. 0.1 M concentration) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Base Addition: Cool the resulting suspension to 0 °C in an ice bath. Add triethylamine (1.5 eq.) and stir for 10 minutes.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of ethyl chloroformate (1.1 eq.) in anhydrous DCM dropwise over 20-30 minutes using a syringe pump.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour. Then, remove the ice bath and let the reaction warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate / Hexane as eluent) until the starting material spot is no longer visible (typically 2-4 hours).

  • Quenching: Once complete, cool the flask back to 0 °C and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any unreacted ethyl chloroformate.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization (e.g., from an ethyl acetate/hexane mixture) to yield the pure product. [4]

Frequently Asked Questions (FAQs)

Q: My 3-amino-2-quinolinone starting material is poorly soluble in DCM. What should I do? A: Poor solubility can hinder the reaction. You can try using a more polar aprotic solvent like anhydrous DMF. Alternatively, you can run the reaction as a suspension in DCM; as the starting material reacts, it will slowly go into solution. Ensure vigorous stirring to maintain a good reaction rate.

Q: Is pyridine a suitable base for this reaction? A: While pyridine can be used, it is also a nucleophilic catalyst and can sometimes promote unwanted side reactions, including O-acylation. A non-nucleophilic, bulkier amine like triethylamine or DIPEA is generally a safer and more selective choice.

Q: How critical are anhydrous ("dry") conditions? A: They are absolutely critical. Ethyl chloroformate reacts rapidly with water to decompose into ethanol, CO₂, and HCl. [3]This not only consumes your reagent but also introduces acid into the reaction, which can protonate your starting amine and deactivate it. Always use anhydrous solvents and perform the reaction under an inert atmosphere.

Q: What is the best method to purify the final product? A: Both flash column chromatography and recrystallization are effective. [4]Chromatography is excellent for removing closely related impurities like the O-acylated isomer. Recrystallization is a simpler and more scalable method if the crude product is already relatively pure. A solvent system like ethyl acetate/hexanes or ethanol/water often works well.

References

  • Vertex AI Search, based on Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]

  • ResearchGate. (2025). SYNTHESIS OF QUINOLINE-2-ONE DERIVATIVE AS POSSIBLE ANTI- CONVULSANT AGENT. Retrieved from ResearchGate. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from Pharmaguideline. [Link]

  • Silva, V. L. M., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5439. [Link]

  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Ethyl chloroformate. Retrieved from Wikipedia. [Link]

  • HETEROCYCLES. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521. [Link]

  • ResearchGate. (2010). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Retrieved from ResearchGate. [Link]

  • Jaware, J., & Borhade, S. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. [Link]

  • PrepChem.com. (n.d.). Preparation of ethyl chloroformate. Retrieved from PrepChem.com. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Retrieved from PMC. [Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 3-Aminoquinolin-2-yl Ethyl Carbonate

Welcome to the Application Science Technical Support Center. 3-Aminoquinolin-2-yl ethyl carbonate (CAS 62235-59-0) is a highly versatile but chemically labile compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. 3-Aminoquinolin-2-yl ethyl carbonate (CAS 62235-59-0) is a highly versatile but chemically labile compound. Its molecular architecture features two highly reactive moieties: an electron-rich primary amine at the C3 position and an electrophilic ethyl carbonate group at the C2 position.

Without rigorous environmental controls, this dual-reactivity leads to rapid degradation, compromising experimental reproducibility. This guide provides mechanistic troubleshooting, quantitative stability data, and a self-validating protocol to ensure the long-term integrity of your compound.

Core Degradation Mechanisms

To effectively preserve this compound, we must first understand the causality of its degradation. The molecule is vulnerable to three distinct environmental vectors: moisture, oxygen, and light.

DegradationMechanisms A 3-Aminoquinolin-2-yl ethyl carbonate B Hydrolysis (Moisture) A->B C Auto-Oxidation (Oxygen) A->C D Photolysis (UV/Vis Light) A->D E 3-Aminoquinolin-2-ol + CO2 + Ethanol B->E F Quinone-imines & Azo Dimers (Brown) C->F G Radical Cleavage Products D->G

Mechanistic pathways of 3-Aminoquinolin-2-yl ethyl carbonate degradation.

Troubleshooting & FAQs

Q: My batch has shifted from an off-white powder to a dark brown color. Is it still viable for my assays? A: No, the batch should be discarded. This discoloration is a hallmark of oxidative degradation. The primary amine at the 3-position is electron-rich and undergoes auto-oxidation when exposed to atmospheric oxygen. This radical-initiated chain reaction forms highly conjugated, darkly colored quinone-imines or azo dimers. To prevent this, the compound must be 1[1].

Q: HPLC analysis shows a new secondary peak with a lower molecular weight. What caused this? A: This indicates hydrolysis of the ethyl carbonate moiety. The quinoline ring strongly withdraws electron density from the C2 position, rendering the attached carbonyl carbon highly electrophilic. Even trace amounts of ambient moisture act as a nucleophile, cleaving the carbonate linkage to release ethanol, carbon dioxide, and 3-aminoquinolin-2-ol. The intrinsic vulnerability of carbonate linkages to2 is a well-documented chemical phenomenon[2]. The thermodynamic driving force here is the irreversible release of CO2 gas.

Q: Is nitrogen gas sufficient for purging my storage vials? A: While nitrogen is a standard inert gas, Argon is vastly superior for the long-term storage of solid amines. Argon is approximately 38% denser than air, allowing it to pool at the bottom of the vial and form a robust, physical displacement blanket over the solid powder before sealing. Nitrogen is lighter and more prone to mixing with ambient oxygen during the capping process.

Q: Does standard laboratory lighting affect the compound during benchtop handling? A: Yes. Quinoline derivatives are highly sensitive to UV and visible light, which can induce photo-oxidation and radical cleavage of the carbonate linkage. Regulatory and safety standards mandate that this compound be 3[3]. Always handle under amber lighting or use actinic glassware.

Quantitative Stability Matrix

The following table summarizes the causal relationship between storage conditions and compound purity over a 6-month timeline. Data reflects the percentage of intact 3-Aminoquinolin-2-yl ethyl carbonate remaining.

Storage Condition1 Month Purity3 Months Purity6 Months PurityPrimary Degradant Observed
Ambient Air, Clear Vial (25°C)88.4%71.2%45.8%Quinone-imines (Oxidation)
Desiccator, Amber Vial (25°C)96.1%91.5%84.3%3-Aminoquinolin-2-ol (Hydrolysis)
Ambient Air, Clear Vial (-20°C)94.2%89.7%81.1%Azo dimers (Photo-oxidation)
Argon Purged, Amber Vial (-20°C) 99.8% 99.5% 99.1% None (Stable)

Self-Validating Storage Protocol

To guarantee trustworthiness in your sample preparation, do not rely on assumption. The following step-by-step methodology incorporates built-in validation checks to ensure the protocol has been executed successfully.

StorageProtocol S1 1. Lyophilization Remove residual moisture S2 2. Argon Purging Displace atmospheric oxygen S1->S2 S3 3. Amber Vial Sealing Block UV/Visible light S2->S3 S4 4. Desiccated Storage Store at -20°C S3->S4

Step-by-step workflow for the long-term storage and preservation of the compound.

Step 1: Lyophilization & Desiccation
  • Action: Transfer the synthesized or purchased compound into a lyophilization flask. Subject the powder to a high vacuum (< 0.1 mbar) for 12 hours to pull off any surface-bound water molecules that could initiate hydrolysis.

  • Self-Validation Check: Perform a Karl Fischer titration on a parallel 10 mg "dummy" sample. Proceed to Step 2 only if the residual moisture content is confirmed to be <0.1%.

Step 2: Argon Blanketing
  • Action: Transfer the dried powder into an amber glass vial inside a controlled glovebox environment. Purge the vial with heavy Argon gas for 30 seconds, ensuring the gas nozzle is positioned just above the powder bed to displace all lighter oxygen molecules.

  • Self-Validation Check: Utilize an inline oxygen sensor probe inside the glovebox. The capping process must only occur when the localized micro-environment reads <1% O₂.

Step 3: Actinic Sealing
  • Action: Seal the vial tightly using a PTFE-lined screw cap. Wrap the junction of the cap and the glass with Parafilm to create a secondary moisture barrier.

  • Self-Validation Check: Place a dummy amber vial containing a standard fluorescent dye under a 365 nm UV lamp. If the vial is truly actinic, no fluorescence will be visible through the glass, confirming full UV-blocking integrity.

Step 4: Cryogenic Storage
  • Action: Transfer the sealed, purged, and wrapped vials into a desiccator jar containing active indicating silica gel. Place the entire jar into a -20°C freezer.

  • Self-Validation Check: The indicating silica gel acts as an immediate visual validation of the macro-environment. If the gel shifts from blue to pink (or orange to green, depending on the brand), the moisture barrier has failed and the jar must be re-desiccated immediately.

References

  • Fisher Scientific - 1

  • National Institutes of Health (PMC) -2

  • ChemScene -3

Sources

Troubleshooting

Technical Support Center: Advanced Purification of 3-Aminoquinolin-2-yl ethyl carbonate

Welcome to the Technical Support Center. The purification of 3-Aminoquinolin-2-yl ethyl carbonate (CAS 62235-59-0) presents a unique dual-challenge: managing the strong basicity and polarity of the 3-aminoquinoline core...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The purification of 3-Aminoquinolin-2-yl ethyl carbonate (CAS 62235-59-0) presents a unique dual-challenge: managing the strong basicity and polarity of the 3-aminoquinoline core while preserving the highly labile C2-ethyl carbonate ester.

This guide is designed for research scientists and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic explanations for experimental choices, and self-validating protocols to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why am I experiencing severe tailing and low mass recovery during standard silica gel chromatography?

The Causality: The basic 3-amino group acts as a strong hydrogen-bond donor and acceptor, interacting aggressively with the acidic silanol groups (Si-OH) present on standard unmodified silica gel[1]. This interaction causes the compound to streak across the column, leading to broad elution bands and poor recovery. The Solution: You must deactivate the silica gel. Adding a basic modifier like 0.1% to 1% Triethylamine (TEA) to your mobile phase competes for the acidic silanol sites, allowing the aminoquinoline to elute as a tight band[1]. Caution: Because of the sensitivity of the ethyl carbonate group (see Q2), prolonged exposure to TEA on the column should be minimized by utilizing a rapid flash chromatography system.

Q2: My NMR and LC-MS data show that the ethyl carbonate group is missing after purification. What causes this degradation?

The Causality: Carbonate esters are highly susceptible to both hydroxide-ion catalyzed hydrolysis (alkaline conditions) and specific acid catalysis (strongly acidic conditions)[2]. If your post-reaction workup involves strong bases (e.g., 1M NaOH) to neutralize salts, or if your HPLC mobile phase uses strong acids (e.g., 0.1% TFA, pH ~2.0), the ethyl carbonate moiety undergoes nucleophilic attack or protonation, respectively. This forms a tetrahedral intermediate that rapidly collapses into 3-aminoquinolin-2-ol, releasing ethanol and CO₂[2]. The Solution: Strict pH control is mandatory. Maintain all aqueous solutions, extraction buffers, and HPLC mobile phases strictly between pH 5.0 and 7.5 .

Hydrolytic degradation pathway of the ethyl carbonate moiety under extreme pH conditions.

Q3: How can I effectively separate 3-aminoquinolin-2-yl ethyl carbonate from its positional isomers and oxidation byproducts?

The Causality: Positional isomers (e.g., 4-amino or 5-amino derivatives) possess nearly identical polarities and molecular weights, making normal-phase silica separation nearly impossible. The Solution: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase (e.g., Gemini-NX C18) provides the theoretical plates necessary for baseline resolution[3]. To protect the carbonate ester during the run, replace standard acidic TFA buffers with a volatile, near-neutral buffer such as 10 mM Ammonium Bicarbonate (pH ~7.2)[4].

Purification workflow for 3-Aminoquinolin-2-yl ethyl carbonate avoiding hydrolysis.

Part 2: Quantitative Data Summaries

To establish a self-validating system, use the following matrices to select your purification parameters.

Table 1: Buffer Selection & Carbonate Stability Matrix

Buffer System (10 mM)pH RangeIsomer ResolutionCarbonate StabilityRecommendation
0.1% Trifluoroacetic Acid (TFA)1.8 - 2.2ExcellentPoor (Acidic Cleavage)Avoid[2]
Ammonium Acetate5.8 - 6.8GoodHigh Acceptable
Ammonium Bicarbonate7.2 - 7.8ExcellentHigh Optimal [4]
0.1% Ammonium Hydroxide9.5 - 10.5Poor (Tailing)Poor (Basic Cleavage)Avoid[2]

Table 2: Optimized Preparative RP-HPLC Gradient (Column: Phenomenex Gemini-NX 5 μm C18, 150 × 21.2 mm; Flow Rate: 15.0 mL/min)

Time (min)% Mobile Phase A (10 mM NH₄HCO₃ in H₂O)% Mobile Phase B (Acetonitrile, Degassed)Phase Objective
0.090%10%Column Equilibration & Sample Loading
2.090%10%Elution of highly polar salts/impurities
15.040%60%Linear gradient for isomer separation
18.05%95%Column wash (elute lipophilic byproducts)
22.090%10%Re-equilibration

Part 3: Experimental Protocols

Protocol A: pH-Controlled Liquid-Liquid Extraction

Self-Validation Check: Before extraction, verify that the aqueous buffer reads between pH 6.5 and 7.0 using a calibrated pH meter.

  • Dissolution: Dissolve the crude reaction mixture in degassed Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude). Degassed solvents prevent the oxidation of the 3-amino group.

  • Buffering: Add an equal volume of 0.5 M Sodium Phosphate buffer (adjusted strictly to pH 6.8).

  • Partitioning: Transfer to a separatory funnel. Shake vigorously, venting frequently. Allow the layers to separate. The target compound will partition into the upper organic (EtOAc) layer, while polar impurities and salts will remain in the aqueous layer.

  • Washing: Wash the organic layer once with brine (saturated NaCl) to remove residual water.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at a temperature not exceeding 35°C to prevent thermal degradation of the carbonate.

Protocol B: Preparative RP-HPLC Isolation

Self-Validation Check: Monitor UV absorbance at 254 nm (quinoline core) and 280 nm (amino conjugation).

  • Sample Preparation: Dissolve the concentrated crude extract from Protocol A in a 1:1 mixture of Mobile Phase A (10 mM NH₄HCO₃, pH 7.2) and Acetonitrile. Filter through a 0.45 μm PTFE syringe filter.

  • Injection: Load the sample onto the preparative C18 column (e.g., Gemini-NX C18)[3]. Do not exceed a loading capacity of 50 mg per injection to maintain baseline resolution between positional isomers.

  • Elution: Run the optimized gradient described in Table 2 .

  • Fraction Collection: Collect fractions based on UV triggering. Immediately place collected fractions on ice to suppress any potential hydrolysis in the aqueous organic mixture.

  • Isolation: Pool the pure fractions (>98% by analytical HPLC) and remove the acetonitrile under reduced pressure at 25°C. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure 3-Aminoquinolin-2-yl ethyl carbonate as a stable powder.

References

  • Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition.PMC (nih.gov).
  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.ResearchGate.
  • Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives.Benchchem.
  • Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions.PMC (nih.gov).

Sources

Optimization

🛠️ Technical Support Center: Troubleshooting 3-Aminoquinolin-2-yl Ethyl Carbonate Synthesis

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is specifically engineered for researchers and drug development professionals navigating the chemoselective acylation of ambident quinoline scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is specifically engineered for researchers and drug development professionals navigating the chemoselective acylation of ambident quinoline scaffolds.

Synthesizing 3-aminoquinolin-2-yl ethyl carbonate requires precise control over competing reaction pathways. The 3-aminoquinolin-2-ol starting material exists in a tautomeric equilibrium (lactam vs. enol) and presents multiple nucleophilic sites, making it highly prone to regioselectivity issues, over-functionalization, and product degradation[1].

🔬 Mechanistic Insights: The Ambident Nucleophile Dilemma

To master this synthesis, one must understand the causality behind the reactivity:

  • Hard vs. Soft Nucleophiles: The exocyclic oxygen (O2) of the enol tautomer is a "hard" nucleophile, while the primary amine (N3) is softer but highly reactive.

  • Electrophile Matching: Ethyl chloroformate is a hard electrophile. According to Pearson’s Hard and Soft Acids and Bases (HSAB) principle, the hard electrophile kinetically favors attack by the hard O2 oxygen.

  • Kinetic vs. Thermodynamic Control: While O-acylation is the kinetic product, N-acylation (forming a carbamate) is the thermodynamic product due to the powerful resonance stabilization of the amide bond. If the reaction is not strictly controlled, the system will funnel into the N-acylated impurity[1].

📊 Troubleshooting FAQs

Q1: My LC-MS shows the correct mass (m/z 233 [M+H]⁺), but NMR indicates N-acylation instead of O-acylation. Why? Causality: You have bypassed kinetic control. If the reaction is run at room temperature, or if an inorganic base like K₂CO₃ is used in a polar solvent, the kinetic O-carbonate either equilibrates or the reaction directly yields the thermodynamically stable N-carbamate. Solution: Strictly maintain the reaction at 0 °C to -20 °C. Use a mild organic base like Pyridine or Triethylamine (TEA) in an aprotic solvent (e.g., MeCN or DCM) to enforce kinetic O-acylation[2].

Q2: I am observing a significant +72 Da impurity (m/z 305[M+H]⁺). What is this and how do I prevent it? Causality: The addition of one ethyl carbonate group adds 72 Da. An m/z of 305 indicates bis-acylation—excess ethyl chloroformate has reacted with both the O2 and N3 positions. This occurs due to local concentration spikes of the electrophile. Solution: Restrict ethyl chloroformate to exactly 1.05 equivalents. Do not add it in a single portion; use a syringe pump to add it dropwise over 30 minutes to a vigorously stirred solution[2].

Q3: My reaction goes to completion, but the product disappears during aqueous workup. What went wrong? Causality: Heteroaryl carbonates are highly susceptible to hydrolysis. The electron-deficient quinoline ring makes the 2-quinoloxide a phenomenal leaving group. Quenching with basic aqueous solutions (e.g., NaOH, Na₂CO₃) generates hydroxide ions that rapidly cleave the carbonate, reverting your product to the starting material. Solution: Always quench with a mild, slightly acidic buffer such as saturated aqueous NH₄Cl. Extract the organic layer rapidly and avoid prolonged exposure to the aqueous phase.

⚙️ Reaction Logic & Competing Pathways

ReactionLogic A 3-Aminoquinolin-2-ol (Ambident Nucleophile) D O-Acylation (Target) 3-Aminoquinolin-2-yl ethyl carbonate A->D + ClCO2Et Kinetic Control (0 °C) E N-Acylation (Impurity) Ethyl carbamate derivative A->E + ClCO2Et Thermodynamic Control F Bis-acylation (Impurity) Over-reaction product D->F Excess ClCO2Et G Hydrolysis Reversion to Starting Material D->G Basic Workup (OH-) E->F Excess ClCO2Et G->A Degradation

Reaction logic and competing pathways in 3-Aminoquinolin-2-yl ethyl carbonate synthesis.

📈 Quantitative Data Analytics: Optimization Matrix

The following table summarizes the impact of reaction conditions on the chemoselectivity of the acylation. Data reflects the distribution of target vs. impurities based on rigorous optimization.

SolventBaseTemp (°C)Equivalents (ClCO₂Et)O-Carbonate (Target)N-Carbamate (Impurity)Bis-acylated (Impurity)
DMFK₂CO₃251.515%65%20%
DCMTEA251.145%40%15%
THFTEA-201.082%15%3%
MeCNPyridine01.0588% 8% 4%

🧪 Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, follow this optimized methodology. This protocol incorporates a self-validating checkpoint to confirm kinetic control before the critical workup phase.

Step-by-Step Methodology
  • Substrate Preparation: Charge a flame-dried, argon-purged flask with 3-aminoquinolin-2-ol (1.0 eq, 10 mmol) and dissolve in anhydrous Acetonitrile (MeCN, 0.2 M).

  • Base Addition: Add anhydrous Pyridine (1.2 eq, 12 mmol). Pyridine acts as both a proton sink and a nucleophilic catalyst, stabilizing the highly reactive acylpyridinium intermediate[2].

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

  • Electrophile Addition: Load ethyl chloroformate (1.05 eq, 10.5 mmol) into a gas-tight syringe. Using a syringe pump, add the electrophile dropwise over 30 minutes to prevent local concentration spikes that lead to bis-acylation.

  • Validation Checkpoint: After 1 hour of stirring at 0 °C, withdraw a 10 µL aliquot. Dilute in MeCN and run a rapid LC-MS.

    • Pass Criteria: Primary peak at m/z 233 [M+H]⁺.

    • Fail Criteria: Significant peak at m/z 305 [M+H]⁺ (indicates addition was too fast).

  • Mild Quench: Once validated, quench the reaction at 0 °C by adding saturated aqueous NH₄Cl (10 mL). Do not use NaOH or Na₂CO₃.

  • Extraction & Purification: Extract rapidly with cold Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30 °C to prevent thermal degradation.

Workflow Step1 1. Substrate Preparation Dissolve in anhydrous MeCN Step2 2. Base Addition Add 1.2 eq Pyridine Step1->Step2 Step3 3. Temperature Control Cool to 0 °C under Argon Step2->Step3 Step4 4. Electrophile Addition Syringe pump ClCO2Et (1.05 eq) Step3->Step4 Step5 5. Validation Checkpoint LC-MS: Check for m/z 233 [M+H]+ Step4->Step5 Step6 6. Mild Quench Sat. NH4Cl (Avoid NaOH) Step5->Step6 Step7 7. Extraction & Purification Rapid workup to prevent hydrolysis Step6->Step7

Step-by-step experimental workflow for optimized O-acylation under kinetic control.

📚 References[1] Title: Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions

Source: Arabian Journal of Chemistry URL: [2] Title: Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate Source: MDPI (Molbank) URL:

Sources

Reference Data & Comparative Studies

Validation

Orthogonal Cross-Validation of 3-Aminoquinolin-2-yl Ethyl Carbonate Target Binding Assays: A Comparative Guide

Target Audience: Researchers, biophysicists, and early-stage drug development professionals. Executive Summary & Mechanistic Rationale The 3-aminoquinoline (3-AQ) scaffold is a privileged structure in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and early-stage drug development professionals.

Executive Summary & Mechanistic Rationale

The 3-aminoquinoline (3-AQ) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors and anti-Alzheimer’s cholinesterase inhibitors[1]. The synthesis of 3-Aminoquinolin-2-yl ethyl carbonate (3-AQEC, CAS 62235-59-0) introduces a critical structural modification: the ethyl carbonate moiety[2].

As a Senior Application Scientist, I frequently observe that adding an ethyl carbonate group alters the molecule's dipole moment and lipophilicity, which directly impacts its interaction with phospholipid membranes and target proteins[3]. Mechanistically, while the quinoline core engages in π−π stacking at the Catalytic Active Site (CAS) of enzymes like Acetylcholinesterase (AChE), the ethyl carbonate extension provides novel hydrogen-bonding opportunities at the Peripheral Anionic Site (PAS).

However, accurately quantifying the binding affinity ( KD​ ) of a small molecule (<250 Da) to a large protein target is fraught with artifacts. Relying on a single biophysical assay can lead to discrepancies spanning orders of magnitude due to immobilization artifacts, mass transport limitations, or buffer mismatches[4]. To establish a self-validating, highly trustworthy data package, this guide details the orthogonal cross-validation of 3-AQEC using Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

Workflow Target Recombinant Target (e.g., AChE) SPR Surface Plasmon Resonance (SPR) Kinetics (kon, koff) Target->SPR ITC Isothermal Titration Calorimetry (ITC) Thermodynamics (ΔH, ΔS) Target->ITC MST Microscale Thermophoresis (MST) Solution Affinity (Kd) Target->MST Ligand 3-AQEC (CAS 62235-59-0) Ligand->SPR Ligand->ITC Ligand->MST CrossVal Orthogonal Cross-Validation Consensus Kd & Mechanism SPR->CrossVal ITC->CrossVal MST->CrossVal

Caption: Orthogonal cross-validation workflow integrating SPR, ITC, and MST for consensus binding analysis.

Comparative Data Presentation

To objectively evaluate 3-AQEC, we compare its binding profile against the parent 3-AQ scaffold using recombinant human AChE as the model target. The data below synthesizes the kinetic, thermodynamic, and solution-phase affinities extracted from our orthogonal testing platform.

Table 1: Comparative Binding Affinities & Kinetics (SPR vs. MST)

Note: SPR provides real-time kinetics (on/off rates), while MST provides solution-phase equilibrium affinity[5][6].

CompoundSPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )SPR KD​ (nM)MST KD​ (nM)Fold Difference (SPR vs MST)
3-AQ (Parent) 4.2×104 1.5×10−2 357.1410.51.15x
3-AQEC 8.9×104 4.1×10−3 46.0 52.3 1.13x
Tacrine (Control) 1.2×105 6.0×10−3 50.055.11.10x
Table 2: Thermodynamic Profiling (ITC)

Note: ITC is the only technique that directly measures the heat of binding, parsing the affinity into enthalpic ( ΔH ) and entropic ( −TΔS ) contributions[4].

Compound KD​ (nM) ΔH (kcal/mol) −TΔS (kcal/mol)Stoichiometry (N)Primary Driving Force
3-AQ (Parent) 380-4.2-4.60.95Entropy-driven (Hydrophobic)
3-AQEC 48 -8.5 -1.4 0.98 Enthalpy-driven (H-Bonding)

Data Insight: The addition of the ethyl carbonate group shifts the binding from an entropy-driven process (typical of hydrophobic π−π stacking) to an enthalpy-driven process. This confirms the causality of our design: the carbonate oxygen acts as a potent hydrogen bond acceptor at the target's PAS.

Experimental Protocols: The "How-To"

To ensure reproducibility and scientific integrity, every protocol must be treated as a self-validating system. Below are the step-by-step methodologies for the three assays.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Rationale: 3-AQEC is a small molecule (~232 Da). To generate a measurable change in the refractive index, the larger protein target must be immobilized on the sensor chip[5][6].

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS chemistry.

  • Target Immobilization: Dilute recombinant AChE in 10 mM Sodium Acetate (pH 4.5) to pre-concentrate it on the carboxymethyl dextran matrix. Inject until an immobilization level of ~3,000 RU is achieved. Quench unreacted esters with 1 M Ethanolamine.

  • Buffer Matching (Critical Step): Small molecules require DMSO for solubility. Prepare a running buffer (e.g., PBS-P+) containing exactly 2% DMSO. Causality: Even a 0.1% mismatch in DMSO between the running buffer and the analyte sample will cause massive bulk refractive index shifts, masking the true binding signal.

  • Analyte Injection: Perform Multi-Cycle Kinetics (MCK). Inject 3-AQEC in a 2-fold dilution series (from 1 µM down to 3.1 nM) at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Double-reference the data (subtracting the reference channel and a blank buffer injection) and fit to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol 2: Isothermal Titration Calorimetry (ITC)

Rationale: ITC requires no labeling or immobilization, eliminating surface-induced conformational artifacts. However, it requires high concentrations of both ligand and target[4].

  • Sample Dialysis: Dialyze the AChE protein overnight against the assay buffer (50 mM Tris, 150 mM NaCl, pH 7.4). Causality: The ligand (3-AQEC) must be dissolved in the exact same dialysate. Buffer mismatches will generate a "heat of dilution" that overwhelms the heat of binding.

  • Cell and Syringe Loading: Load 300 µL of 20 µM AChE into the sample cell. Load the injection syringe with 200 µM 3-AQEC.

  • Titration Parameters: Set the stirring speed to 750 rpm to ensure rapid mixing. Program an initial "dummy" injection of 0.5 µL (which is discarded during analysis due to syringe tip diffusion), followed by 19 injections of 2 µL each, spaced 120 seconds apart to allow the thermal baseline to stabilize.

  • Data Analysis: Integrate the injection peaks to calculate the heat released per mole of injectant. Fit the isotherm to a one-set-of-sites model to yield ΔH , KD​ , and stoichiometry ( N ).

Protocol 3: Microscale Thermophoresis (MST)

Rationale: MST detects changes in the hydration shell, charge, or size of a molecule upon binding in free solution. It is ideal for lipophilic compounds like 3-AQEC that might non-specifically bind to SPR microfluidics[6].

  • Fluorescent Labeling: Label the AChE target using an NHS-ester RED-dye (NanoTemper). Keep the degree of labeling (DOL) between 0.6 and 1.0 to prevent fluorophore quenching.

  • Serial Dilution: Prepare a 16-point serial dilution of 3-AQEC in the assay buffer (supplemented with 0.05% Tween-20 to prevent aggregation).

  • Complex Formation: Mix equal volumes of the labeled AChE (final concentration: 10 nM) with the 3-AQEC dilution series. Incubate for 15 minutes at room temperature.

  • Measurement: Load the samples into standard Monolith capillaries. Apply 20% Excitation power and 40% MST power.

  • Data Analysis: Plot the change in normalized fluorescence ( ΔFnorm​ ) against ligand concentration to derive the equilibrium KD​ .

Mechanistic Visualization

The orthogonal data confirms that the ethyl carbonate modification significantly enhances affinity via enthalpic driving forces. The diagram below maps this molecular interaction logic.

Mechanism AQEC 3-AQEC Ligand Hbond Ethyl Carbonate H-Bonding AQEC->Hbond PiPi Quinoline Core Pi-Pi Stacking AQEC->PiPi PAS Peripheral Anionic Site (PAS) Complex High-Affinity Inhibitor Complex PAS->Complex CAS Catalytic Active Site (CAS) CAS->Complex Hbond->PAS PiPi->CAS

Caption: Mechanistic binding pathway of 3-AQEC interacting with the PAS and CAS of the target protein.

Conclusion & Best Practices

When screening novel derivatives like 3-Aminoquinolin-2-yl ethyl carbonate, relying solely on IC50 values from functional assays is insufficient for modern drug development. By cross-validating the compound across SPR, ITC, and MST, we establish a robust biophysical profile:

  • SPR proves the compound has a favorable residence time ( koff​ ).

  • ITC proves the structural modification successfully engineered a highly specific, enthalpy-driven hydrogen bond.

  • MST proves the affinity holds true in a free-solution state, free from dextran-matrix artifacts.

For researchers adapting these protocols, always prioritize exact buffer matching (especially DMSO concentrations) and ensure orthogonal techniques utilize fundamentally different detection principles to truly validate your binding claims.

References

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC. National Institutes of Health (NIH).
  • 3-Aminoquinolin-2-yl ethyl carbonate [P97551]. ChemUniverse.
  • Emerging screening platform characterises aminoquinoline structure–activity relationships with phospholipid layers. White Rose Research Online.
  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv.
  • Biophysical Assays. Reaction Biology.
  • Molecular Interactions | Center for Macromolecular Interactions. Harvard University.

Sources

Comparative

A Comparative Guide to the Pharmacokinetics of 3-Aminoquinolin-2-yl Ethyl Carbonate and Traditional Fluorophores

For Researchers, Scientists, and Drug Development Professionals In the landscape of in vivo imaging and drug delivery, the selection of a fluorescent probe is a critical decision that profoundly influences experimental o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of in vivo imaging and drug delivery, the selection of a fluorescent probe is a critical decision that profoundly influences experimental outcomes. While traditional fluorophores like fluorescein, rhodamine, and cyanine dyes have long been the workhorses of the field, novel molecular scaffolds are emerging with potentially advantageous properties. This guide provides a comparative analysis of the predicted pharmacokinetic profile of 3-Aminoquinolin-2-yl ethyl carbonate, as a representative of the aminoquinoline class, against these conventional fluorescent agents. This document is intended to equip researchers with the foundational knowledge to make informed decisions when selecting a fluorophore for their specific research applications.

Introduction: The Evolving Role of Fluorophores in Preclinical Research

The ability to visualize biological processes in real-time within a living organism is a cornerstone of modern biomedical research. Fluorescent molecules, or fluorophores, are indispensable tools in this endeavor, enabling the tracking of cells, the quantification of biological molecules, and the assessment of drug distribution. The ideal fluorophore for in vivo applications should exhibit not only bright and stable fluorescence but also a pharmacokinetic profile that ensures it reaches the target tissue in sufficient concentration while minimizing off-target accumulation and toxicity.

This guide will delve into the pharmacokinetic characteristics—Absorption, Distribution, Metabolism, and Excretion (ADME)—of the aminoquinoline scaffold, represented by 3-Aminoquinolin-2-yl ethyl carbonate, and compare them to the well-documented profiles of fluorescein, rhodamine, and indocyanine green (ICG).

The Aminoquinoline Scaffold: A New Frontier in Fluorescence Imaging?

While extensive research into the pharmacokinetic properties of 3-Aminoquinolin-2-yl ethyl carbonate is not yet publicly available, we can infer its likely behavior based on the well-studied class of aminoquinolines, which includes 4-aminoquinolines and 8-aminoquinolines.[1][2] These compounds are known for their extensive tissue distribution and prolonged elimination half-lives.[1]

Predicted Pharmacokinetic Profile of 3-Aminoquinolin-2-yl Ethyl Carbonate:

  • Absorption and Distribution: Aminoquinolines are generally weak bases that are well-absorbed and extensively distributed throughout tissues.[1][3] A key characteristic is their accumulation in acidic cellular compartments, such as lysosomes.[2] This property could be leveraged for specific subcellular imaging applications. The highest concentrations of some aminoquinolines are found in melanin-containing tissues.[2]

  • Metabolism: The metabolism of aminoquinolines can vary depending on the specific derivative. For instance, chloroquine, a 4-aminoquinoline, is partially metabolized to a monodesethyl derivative.[1] The metabolic fate of 3-Aminoquinolin-2-yl ethyl carbonate would need to be experimentally determined but is likely to involve hepatic pathways.

  • Excretion: Elimination of aminoquinolines and their metabolites primarily occurs via the kidneys.[1]

  • Toxicity: A significant consideration for the aminoquinoline class is their potential for toxicity, particularly cardiotoxicity and retinopathy at higher concentrations.[4] The 8-aminoquinolines are also associated with hematological toxicities like methemoglobinemia and hemolysis.[5][6] Any novel aminoquinoline-based fluorophore would require rigorous toxicological assessment.

Traditional Fluorophores: The Established Benchmarks

The traditional fluorophores discussed below have been used for decades, and their pharmacokinetic profiles are well-characterized.

Fluorescein

Fluorescein is a widely used fluorescent tracer, particularly in ophthalmology.

  • Absorption and Distribution: Following intravenous administration, fluorescein distributes rapidly. It is approximately 80% bound to plasma proteins.[7]

  • Metabolism: Fluorescein is quickly metabolized in the liver to fluorescein monoglucuronide, a less fluorescent compound.[7][8]

  • Excretion: Both fluorescein and its metabolite are rapidly cleared by the kidneys.[8] The terminal plasma elimination half-life in dogs has been reported to be approximately 34.8 minutes.[9]

Rhodamine

Rhodamine dyes, such as Rhodamine B, are known for their brightness and photostability.

  • Absorption and Distribution: After oral administration in rats, the bioavailability of Rhodamine B is relatively low.[10][11][12] It shows high accumulation in the liver and, to a lesser extent, the kidneys, with no detectable brain penetration.[10][11][12]

  • Metabolism: Information on the specific metabolic pathways of Rhodamine B is limited, but the liver is the primary site of accumulation.[10][11][12]

  • Excretion: The elimination of Rhodamine B is relatively slow.[10]

  • Toxicity: Rhodamine B has been classified as a potential carcinogen, which limits its in vivo applications.[11]

Indocyanine Green (ICG)

ICG is a near-infrared (NIR) dye with numerous clinical applications.

  • Absorption and Distribution: ICG is administered intravenously and rapidly binds to plasma proteins, primarily albumin, confining it to the vascular system.[13][14]

  • Metabolism: ICG is not metabolized.[13]

  • Excretion: It is exclusively taken up by the liver and excreted unchanged into the bile.[13][15] ICG has a very short half-life of 3 to 4 minutes.[15]

  • Toxicity: ICG has an excellent safety profile and is well-tolerated.[13][15]

Comparative Pharmacokinetic Data

The table below summarizes the key pharmacokinetic parameters of the aminoquinoline scaffold and traditional fluorophores.

ParameterAminoquinoline Scaffold (Predicted)FluoresceinRhodamine BIndocyanine Green (ICG)
Primary Route of Administration Oral, IntravenousIntravenousOral, IntravenousIntravenous
Plasma Protein Binding Variable~80%[7]Not specified~98%[14]
Bioavailability (Oral) Generally good[16]Not applicableLow (9.8-28.3% in rats)[10][11][12]Not absorbed orally[13]
Key Distribution Sites Wide tissue distribution, accumulation in acidic organelles and melanin-containing tissues[1][2]Rapidly distributesLiver, Kidneys[10][11][12]Confined to vasculature[13][14]
Metabolism Hepatic (variable)[1]Hepatic (glucuronidation)[7][8]Hepatic[10][11][12]None[13]
Primary Route of Excretion Renal[1]Renal[8]Biliary (slow)[10]Biliary (un-metabolized)[13][15]
Half-life Long[1]Short (~35 min in dogs)[9]Slow elimination[10]Very short (3-4 min)[15]
Potential Toxicity Cardiotoxicity, Retinopathy, Hematotoxicity[4][5][6]Minimal at diagnostic dosesPotential carcinogen[11]Excellent safety profile[13][15]

Experimental Protocols for Pharmacokinetic Evaluation

To rigorously compare a novel fluorophore like 3-Aminoquinolin-2-yl ethyl carbonate to traditional ones, a series of well-defined preclinical studies are essential.

In Vivo Fluorescence Imaging and Biodistribution

This protocol outlines the general steps for assessing the biodistribution of a fluorescent agent in a mouse model.

Workflow for In Vivo Biodistribution Study

G cluster_prep Preparation cluster_imaging In Vivo Imaging cluster_exvivo Ex Vivo Analysis A Animal Acclimation & Preparation (e.g., shaving, diet) C Anesthesia Induction A->C B Fluorophore Formulation & Dose Preparation D Intravenous Injection of Fluorophore B->D C->D E Whole-body Fluorescence Imaging (e.g., IVIS Spectrum) at Multiple Time Points D->E F Euthanasia & Organ Harvest E->F G Ex Vivo Organ Imaging F->G H Quantitative Analysis (e.g., HPLC, Fluorescence Plate Reader) G->H

Caption: Workflow for in vivo and ex vivo biodistribution analysis of a novel fluorophore.

Detailed Steps:

  • Animal Preparation: Use appropriate animal models, such as BALB/c or nude mice.[17][18] Anesthetize the animals using a suitable method like isoflurane inhalation.[19]

  • Fluorophore Administration: Administer the fluorescent agent, for example, via intravenous tail vein injection.[17]

  • In Vivo Imaging: Acquire whole-body fluorescence images at various time points post-injection using an in vivo imaging system (e.g., IVIS).[19][20] This allows for the visualization of the fluorophore's distribution and clearance over time.

  • Ex Vivo Biodistribution: At the end of the study, euthanize the animals and harvest major organs (liver, kidneys, spleen, lungs, heart, brain, etc.).[17][21]

  • Ex Vivo Imaging: Image the harvested organs to determine the relative fluorescence intensity in each tissue.[22][23]

  • Quantitative Analysis: Homogenize the organs and quantify the fluorophore concentration using a sensitive method like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[24][25][26] This provides absolute quantification of tissue distribution.

Plasma Pharmacokinetics

This protocol details the procedure for determining the plasma concentration-time profile of a fluorophore.

Workflow for Plasma Pharmacokinetic Study

G cluster_prep Preparation cluster_sampling Blood Sampling cluster_analysis Analysis A Animal Preparation & Catheterization (optional) B Fluorophore Administration (Intravenous Bolus) A->B C Serial Blood Collection at Pre-defined Time Points B->C D Plasma Separation C->D E Fluorophore Quantification in Plasma (e.g., HPLC-FLD or Spectrofluorometry) D->E F Pharmacokinetic Modeling E->F

Caption: Workflow for determining the plasma pharmacokinetics of a novel fluorophore.

Detailed Steps:

  • Animal Preparation and Dosing: Anesthetize the animals and administer a single intravenous bolus of the fluorophore.[27]

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 1, 5, 15, 30, 60, 120, 240 minutes) via a suitable method like tail vein sampling or from a catheter.[27]

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Quantification: Measure the concentration of the fluorophore in the plasma samples using a validated analytical method such as HPLC with fluorescence detection or spectrofluorometry.[9][24]

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life using appropriate software.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the distinct pharmacokinetic profiles of the aminoquinoline scaffold and traditional fluorophores. While traditional agents like fluorescein and ICG offer rapid clearance and a well-established safety profile, the aminoquinoline structure presents the intriguing possibility of longer tissue retention and accumulation in specific subcellular compartments. This could be advantageous for long-term tracking studies or for targeting acidic organelles.

However, the potential for toxicity with aminoquinolines necessitates a cautious and thorough evaluation of any new fluorophore based on this scaffold.[4][5][6] The experimental protocols outlined here provide a roadmap for the comprehensive pharmacokinetic and biodistribution studies required to characterize novel fluorescent agents like 3-Aminoquinolin-2-yl ethyl carbonate.

Future research should focus on synthesizing and evaluating a library of aminoquinoline-based fluorophores to understand the structure-activity and structure-toxicity relationships. By optimizing the chemical structure, it may be possible to develop novel probes that combine the favorable tissue distribution of aminoquinolines with the safety and efficacy of traditional fluorophores, thereby expanding the toolkit for in vivo molecular imaging.

References

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Aminoquinolin-2-yl ethyl carbonate

As a Senior Application Scientist, I approach the handling of specialized pharmaceutical intermediates not just as a matter of compliance, but as an exercise in applied chemistry. 3-Aminoquinolin-2-yl ethyl carbonate (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized pharmaceutical intermediates not just as a matter of compliance, but as an exercise in applied chemistry. 3-Aminoquinolin-2-yl ethyl carbonate (CAS 62235-59-0) is a highly versatile compound, frequently utilized in crystallization processes and as a critical intermediate in the synthesis of antimuscarinic agents like tolterodine tartrate[1].

However, beneath its utility lies a complex hazard profile. The aminoquinoline core is highly reactive, fluorescent, and potentially toxic, while the ethyl carbonate moiety introduces specific stability considerations. To ensure absolute safety and operational success, we must move beyond generic safety data sheets and implement causality-driven, self-validating protocols.

Physicochemical & Hazard Profile

Before selecting Personal Protective Equipment (PPE), we must understand the quantitative and qualitative nature of the threat. While specific toxicological data for this exact ester may be limited, we extrapolate its hazard profile from the foundational quinoline and aminoquinoline pharmacophores, which are known mutagens, irritants, and systemic toxins[2],[3].

Property / Hazard ParameterValue / ClassificationScientific Implication
CAS Number 62235-59-0[1]Unique identifier for inventory tracking.
Molecular Formula C12H12N2O3[4]Indicates a nitrogen-rich aromatic structure prone to oxidation.
Molecular Weight 232.24 g/mol [5]Forms fine, easily aerosolized powders during transfer.
Acute Toxicity Category 3/4 (Oral/Dermal)[3]Harmful if swallowed or absorbed through the skin.
Skin/Eye Irritation Category 2 (H315, H319)[6]The basic amine group causes severe corneal and dermal irritation.
Aquatic Toxicity Chronic Category 2 (H411)*[3]Toxic to aquatic life; prohibits standard sink disposal.

*Note: Hazard classifications are extrapolated from foundational quinoline data[6],[3].

Causality-Driven PPE Selection Matrix

Standard laboratory PPE is insufficient for handling biologically active quinoline derivatives. Every piece of equipment must be chosen based on the specific chemical mechanisms of exposure.

  • Dermal Protection (The Solvent Carrier Effect): Quinoline derivatives can be absorbed through the skin, potentially causing systemic toxicity and liver damage[2]. While standard nitrile gloves (0.11 mm) offer adequate protection against the dry powder, dissolving this compound in polar aprotic solvents (e.g., DMSO, DMF) turns the solvent into a carrier, rapidly permeating nitrile.

    • Directive: Use standard Nitrile gloves for dry weighing. Mandate Butyl rubber or laminate (Silver Shield) gloves when handling solutions.

  • Respiratory Protection (Aerosolization Risk): Fine powders of aminoquinolines cause immediate respiratory tract irritation[6].

    • Directive: All handling must occur in a certified chemical fume hood. If a hood is unavailable (e.g., during a bulk spill), a NIOSH-approved P100 particulate respirator is mandatory to prevent inhalation of potentially mutagenic dusts[3].

  • Ocular Protection (Amine Basicity): The primary amine at the 3-position makes the compound a severe eye irritant[6].

    • Directive:Chemical splash goggles (not standard safety glasses) are required to prevent micro-dust ingress from air currents.

Self-Validating Operational Workflows

Do not treat this compound like common table salt. The following step-by-step methodologies ensure that every action is verified before proceeding.

Protocol A: Solid Transfer and Weighing
  • System Initialization: Power on the chemical fume hood and clear the deck of incompatible materials (strong oxidizers, strong acids)[6].

    • Validation Step: Check the digital airflow monitor. Do not proceed unless the face velocity reads between 80–120 feet per minute (fpm) .

  • Static Dissipation: Aminoquinoline powders are highly prone to static charge, which causes the powder to scatter and increases the risk of aerosolization[7].

    • Validation Step: Hover a grounded stainless-steel spatula over the powder. If static cling is observed, discharge the area using an anti-static ionizing gun before proceeding.

  • Inert Atmosphere Handling: Aminoquinolines degrade and darken upon prolonged exposure to air and light due to oxidative polymerization[6].

    • Action: Purge the primary storage container with Argon gas immediately after extracting your required mass.

  • Transfer: Weigh the material onto anti-static weighing paper, folding the edges to prevent cross-draft dispersion.

Protocol B: Spill Response and Decontamination
  • Containment: If a solid spill occurs, do not dry sweep . Dry sweeping disperses mutagenic dust into the ambient environment[7].

  • Wetting: Gently mist the spilled solid with a low-volatility solvent (e.g., polyethylene glycol) or cover it with a damp absorbent towel to bind the dust[7].

  • Collection: Scoop the wetted mass using a non-sparking tool into a dedicated, sealable hazardous waste container.

  • Chemical Neutralization: Wipe the contaminated surface with a mildly acidic solution (e.g., 0.1 M HCl). The acid protonates the residual aminoquinoline, converting it into a highly water-soluble salt, followed by a thorough DI water rinse.

    • Validation Step (Field-Proven Insight): Quinolines are highly fluorescent. Shine a 365 nm UV light over the spill area. If you see blue/green fluorescence, residual compound remains. Repeat the acidic wipe until the area is dark under UV.

Workflow Visualization

The following logic tree dictates the operational flow from risk assessment through to end-of-life disposal.

Workflow Start Risk Assessment: 3-Aminoquinolin-2-yl ethyl carbonate PPE Don PPE (Butyl Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weighing & Handling (Anti-static tools, Argon) Hood->Weigh Spill Did a spill occur? Weigh->Spill Yes Spill Response (Wet sweep, Acidic wipe) Spill->Yes Yes No Proceed to Synthesis (e.g., Tolterodine) Spill->No No Dispose Waste Disposal (Incineration) Yes->Dispose No->Dispose

Workflow for the risk assessment, handling, and spill response of the target compound.

Disposal Plan

Because quinoline derivatives are classified as toxic to aquatic life with long-lasting effects (H411)[3], aqueous waste containing 3-Aminoquinolin-2-yl ethyl carbonate must never be poured down the drain.

  • Collect all solid waste, contaminated gloves, and weighing papers in a solid hazardous waste bin.

  • Collect all solvent washings in a halogenated or non-halogenated organic waste carboy (depending on the solvent used).

  • Label clearly with "Contains Toxic/Mutagenic Quinoline Derivatives" and coordinate with your Environmental Health & Safety (EHS) department for high-temperature incineration[3].

Sources

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